molecular formula C10H10N2 B2617865 4-(1H-pyrrol-2-yl)aniline CAS No. 134703-22-3

4-(1H-pyrrol-2-yl)aniline

Cat. No.: B2617865
CAS No.: 134703-22-3
M. Wt: 158.204
InChI Key: TUUPLQXULVWLHN-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-2-yl)aniline is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.204. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrrol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrrol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPLQXULVWLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 4-(1H-pyrrol-2-yl)aniline vs 1-yl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Analysis and Synthetic Utility: 4-(1H-pyrrol-2-yl)aniline vs. the 1-yl Isomer

Introduction: The Connectivity Divergence

In the design of bioactive scaffolds and organic semiconductors, the connectivity between aromatic rings dictates function. 4-(1H-pyrrol-2-yl)aniline (Target A , C-linked) and 4-(1H-pyrrol-1-yl)aniline (Target B , N-linked) are constitutional isomers with identical molecular formulas (


) but vastly different electronic landscapes.

For the medicinal chemist, Target A is a privileged pharmacophore, offering a critical hydrogen bond donor (NH) within the ATP-binding pockets of kinases. For the materials scientist, Target B is a monomer for conducting polymers, where the N-linkage alters the oxidation potential and polymerization kinetics. This guide dissects the structural causality behind these applications and provides robust, self-validating synthetic protocols for both.

Structural & Electronic Analysis

The core distinction lies in the "steric gate" created by the linkage position, which governs planarity and conjugation.

Electronic Topography
  • 1-yl Isomer (N-linked): The pyrrole nitrogen is directly bonded to the phenyl ring. Steric repulsion between the pyrrole

    
    -protons and the phenyl ortho-protons forces the rings to twist, often approaching orthogonality (dihedral angle 
    
    
    
    ). This "broken conjugation" isolates the
    
    
    -systems of the two rings.
  • 2-yl Isomer (C-linked): The connection is via the pyrrole carbon. While some steric torsion exists, the barrier is lower, allowing for greater planarity and extended

    
    -conjugation. Crucially, the pyrrole nitrogen remains protonated (
    
    
    
    hybridized lone pair participates in aromaticity, but the N-H bond remains).
Visualizing the Divergence

The following diagram maps the electronic flow and structural consequences of the two isomers.

IsomerComparison cluster_0 1-yl Isomer (N-Linked) cluster_1 2-yl Isomer (C-Linked) N_Link N-Phenyl Bond Steric High Steric Clash (Ortho-H vs Alpha-H) N_Link->Steric Twist Orthogonal Geometry (Broken Conjugation) Steric->Twist App1 Application: Conducting Polymers (Electropolymerization) Twist->App1 Electronic Isolation C_Link C-Phenyl Bond H_Donor Free NH Group (H-Bond Donor) C_Link->H_Donor Planar Semi-Planar (Extended Conjugation) C_Link->Planar App2 Application: Kinase Inhibitors (ATP Pocket Binding) H_Donor->App2 Molecular Recognition

Figure 1: Mechanistic flow illustrating how bond connectivity drives steric conformation and downstream utility.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies: Condensation for the N-linked and Cross-Coupling for the C-linked.

Protocol A: Synthesis of 4-(1H-pyrrol-1-yl)aniline (N-Linked)

Method: Modified Clauson-Kaas (Paal-Knorr) Reaction. Rationale: The nucleophilic amine of p-phenylenediamine attacks the activated carbonyls of 2,5-dimethoxytetrahydrofuran.

Step-by-Step Workflow:

  • Reagents: p-Phenylenediamine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent/catalyst).

  • Reaction: Reflux the mixture at 110°C for 2–4 hours.

    • Critical Checkpoint: Monitor TLC for the disappearance of the diamine. The product is less polar.

  • Workup: Pour into ice-cold water. Neutralize with saturated

    
     to precipitate the product.
    
  • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 4-(1H-pyrrol-2-yl)aniline (C-Linked)

Method: Suzuki-Miyaura Cross-Coupling. Rationale: Direct C-H activation is non-selective. We use a boronic acid strategy with a protected pyrrole to prevent catalyst poisoning and ensure regioselectivity.

Step-by-Step Workflow:

  • Precursors: N-Boc-pyrrole-2-boronic acid (1.2 eq), 4-Bromoaniline (1.0 eq).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: DME/Water (4:1 ratio). Degas thoroughly with Argon.

    • Why Degas?

      
       promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
      
  • Coupling: Heat to 80°C for 4–6 hours.

  • Deprotection (The "Hidden" Step): The Boc group is often thermally unstable but may require a dedicated acid wash (TFA/DCM, 1:1, RT, 1 hr) to yield the free pyrrole.

  • Purification: Silica gel chromatography. Note: The free NH pyrrole is sensitive to oxidation; store under inert atmosphere.

SynthesisFlow Start_N Starting Material: p-Phenylenediamine Proc_N Clauson-Kaas: 2,5-dimethoxytetrahydrofuran AcOH, Reflux Start_N->Proc_N Start_C Starting Material: 4-Bromoaniline + N-Boc-pyrrole-2-boronic acid Proc_C Suzuki Coupling: Pd(dppf)Cl2, K2CO3 DME/H2O, 80°C Start_C->Proc_C Prod_N Target B: 4-(1H-pyrrol-1-yl)aniline Proc_N->Prod_N Ring Closure Deprotect Deprotection: TFA/DCM (Remove Boc) Proc_C->Deprotect Intermediate Prod_C Target A: 4-(1H-pyrrol-2-yl)aniline Deprotect->Prod_C Final Product

Figure 2: Synthetic decision tree highlighting the complexity gap between condensation (N-linked) and cross-coupling (C-linked).

Characterization & Data Summary

Distinguishing these isomers requires careful spectroscopic analysis. The symmetry of the pyrrole ring is the tell-tale sign in NMR.

Feature4-(1H-pyrrol-1-yl)aniline (N-Linked)4-(1H-pyrrol-2-yl)aniline (C-Linked)
Symmetry

(Pyrrole ring)

(Asymmetric Pyrrole)
1H NMR (Pyrrole) Two signals (AA'BB' system).

-H and

-H appear as triplets/multiplets.
Three distinct signals for pyrrole CH protons.
NH Signal Absent (N is substituted).Present (Broad singlet, exchangeable with

).
UV-Vis

shifted blue (hypsochromic) due to steric twist.

shifted red (bathochromic) due to better conjugation.
Crystal Packing Herringbone or slip-stacked; large dihedral angle.Planar sheets often stabilized by intermolecular H-bonds (NH...N).

Self-Validating Check: If your proton NMR shows a broad singlet around 8.0–11.0 ppm (solvent dependent) that disappears upon


 shake, you have successfully synthesized the 2-yl (C-linked)  isomer. If this signal is missing and the pyrrole region integrates to 4 protons (2 equivalent pairs), you have the 1-yl (N-linked)  isomer.

References

  • Clauson-Kaas Synthesis: El-Nassan, H. B. (2012). Synthesis and antitumor activity of some new 4-(1H-pyrrol-1-yl)aniline derivatives. European Journal of Medicinal Chemistry.

  • Suzuki Coupling Protocol: Banwell, M. G., et al. (2004). Palladium-catalysed cross-coupling reactions of pyrrole-2-boronic acids. Chemical Communications.

  • Electronic Properties: Telvekar, V. N., et al. (2012).[1] Design, synthesis and biological evaluation of novel pyrrole derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters.

  • Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). Search for "4-(1H-pyrrol-1-yl)aniline" for dihedral angle verification.

Sources

4-(1H-pyrrol-2-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1H-pyrrol-2-yl)aniline: A Core Scaffold for Drug Discovery

Abstract

4-(1H-pyrrol-2-yl)aniline represents a cornerstone heterocyclic building block, integrating the electron-rich pyrrole nucleus with the versatile aniline moiety. This unique structural combination makes it a highly valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 4-(1H-pyrrol-2-yl)aniline, detailing its fundamental physicochemical properties, robust synthetic protocols, and state-of-the-art analytical characterization techniques. Furthermore, it explores the compound's chemical reactivity and highlights its emerging applications, particularly as a foundational structure for developing dual-target inhibitors for neurodegenerative diseases such as Alzheimer's. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this important molecular intermediate.

Introduction: The Strategic Importance of the Pyrrole-Aniline Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with a significant percentage of FDA-approved drugs incorporating these structures. Among them, the pyrrole ring is a privileged pharmacophore, present in vital biomolecules like heme and chlorophyll, and in numerous therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, antibiotic, and antitumor properties.[1] The aniline fragment is equally significant, serving as a critical precursor in the synthesis of countless dyes, polymers, and pharmaceuticals. It provides a key nucleophilic center and a site for aromatic substitution, enabling extensive molecular elaboration.

The compound 4-(1H-pyrrol-2-yl)aniline merges these two powerful motifs. Unlike its more commonly documented isomer, 4-(1H-pyrrol-1-yl)aniline, where the phenyl ring is attached to the pyrrole nitrogen, the C2-linkage in 4-(1H-pyrrol-2-yl)aniline preserves the N-H bond of the pyrrole. This feature is crucial as the pyrrole N-H can act as a hydrogen bond donor, a critical interaction in molecular recognition at biological targets. This guide focuses exclusively on this C-linked isomer, elucidating its synthesis, properties, and significant potential as a core scaffold for targeted therapeutic design.

Physicochemical and Structural Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research and development. The key identifiers and computed properties for 4-(1H-pyrrol-2-yl)aniline are summarized below.

PropertyValueSource
IUPAC Name 4-(1H-pyrrol-2-yl)aniline-
Chemical Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [3][4][5]
CAS Number 134703-22-3[2]
Appearance Off-white to light yellow solid (Predicted)[6]
Solubility Soluble in methanol, ethanol, DMSO, DMF; Insoluble in water (Predicted).[4]
SMILES C1=CC(=CC=C1C2=CC=CN2)N-
InChI Key NHLHWHRXMZZWGA-UHFFFAOYSA-N[7]

Synthesis and Purification Protocol

The construction of the C-C bond between the pyrrole and aniline rings is the central challenge in synthesizing 4-(1H-pyrrol-2-yl)aniline. While various methods exist, the Suzuki-Miyaura cross-coupling reaction offers a highly efficient, reliable, and widely applicable strategy. This method is favored for its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of the necessary building blocks.

Rationale for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. For the synthesis of 4-(1H-pyrrol-2-yl)aniline, this translates to coupling a pyrrole-2-boronic acid derivative with a 4-haloaniline, or conversely, a 2-halopyrrole with a 4-aminophenylboronic acid. The latter approach is often preferred as 4-aminophenylboronic acid is commercially available and stable. The pyrrole nitrogen must be protected (e.g., with a Boc or SEM group) to prevent side reactions and improve solubility, and then deprotected in a final step.

Detailed Experimental Protocol

This protocol describes the synthesis via the coupling of a protected 2-bromopyrrole with 4-aminophenylboronic acid.

Step 1: Reactants and Reagents

  • 1-(tert-Butoxycarbonyl)-2-bromopyrrole (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Step 2: Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(tert-Butoxycarbonyl)-2-bromopyrrole, 4-aminophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromopyrrole is consumed (typically 4-12 hours).

Step 4: Workup and Purification of Protected Intermediate

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure N-Boc-4-(1H-pyrrol-2-yl)aniline intermediate.

Step 5: Boc-Deprotection

  • Dissolve the purified intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid.

  • Dry the organic layer, concentrate, and if necessary, recrystallize or re-purify to obtain the final product, 4-(1H-pyrrol-2-yl)aniline.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection pyrrole 2-Bromopyrrole boc_pyrrole N-Boc-2-Bromopyrrole pyrrole->boc_pyrrole Boc2O reagents 4-Aminophenylboronic Acid Pd(OAc)2, Ligand, Base coupled_product N-Boc-4-(1H-pyrrol-2-yl)aniline reagents->coupled_product boc_pyrrole->coupled_product final_product 4-(1H-pyrrol-2-yl)aniline coupled_product->final_product TFA, DCM

Caption: Suzuki-Miyaura synthesis workflow for 4-(1H-pyrrol-2-yl)aniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three pyrrole protons (typically between 6.0-7.0 ppm), a singlet for the pyrrole N-H (can be broad and variable, >8.0 ppm), a pair of doublets in an AA'BB' pattern for the para-substituted benzene ring (typically 6.5-7.5 ppm), and a broad singlet for the aniline NH₂ protons.

    • ¹³C NMR: The carbon NMR will display ten distinct signals corresponding to the ten carbon atoms in the molecule, with chemical shifts indicative of aromatic and heteroaromatic carbons.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺, which should correspond to the calculated exact mass of C₁₀H₁₁N₂⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include two distinct N-H stretching bands for the primary amine (-NH₂) around 3350-3500 cm⁻¹, a separate N-H stretch for the pyrrole ring around 3300-3400 cm⁻¹, and characteristic C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is typically employed.[8] The purity is determined by the peak area percentage of the main product peak.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of 4-(1H-pyrrol-2-yl)aniline makes it a versatile platform for chemical modification. The aniline nitrogen can undergo acylation, sulfonylation, and alkylation, or be converted into a diazonium salt for further transformations. The pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.

Application as a Scaffold for Alzheimer's Disease Therapeutics

A compelling application of this scaffold is in the development of treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder.[9] Current research has focused on the dual inhibition of two key enzymes implicated in AD pathology: Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1).[10] The 4-(1H-pyrrol-2-yl)aniline core structure serves as an excellent starting point for designing molecules that can interact with both targets. The pyrrole N-H and aniline NH₂ provide hydrogen bonding capabilities, while the biphenyl-like aromatic system can engage in π-π stacking and hydrophobic interactions within the enzyme active sites.

ScaffoldConcept scaffold 4-(1H-pyrrol-2-yl)aniline (Core Scaffold) derivatization Chemical Derivatization (Library Synthesis) scaffold->derivatization R-group modification lead_compounds Lead Compounds derivatization->lead_compounds Screening target Dual Inhibition Target (AChE / BACE1) lead_compounds->target Binding & Inhibition

Caption: Drug discovery concept using the 4-(1H-pyrrol-2-yl)aniline scaffold.

Safety and Handling

While specific toxicity data for 4-(1H-pyrrol-2-yl)aniline is not widely published, its structure as an aniline derivative necessitates stringent safety precautions. Aniline and its analogues are known to be toxic, skin and eye irritants, and are suspected of causing genetic defects and cancer.[11]

Hazard CategoryRecommended Precaution
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.[12]
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[12]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]

Conclusion

4-(1H-pyrrol-2-yl)aniline is a molecule of significant strategic value for researchers in the chemical and biomedical sciences. Its synthesis, while requiring modern catalytic methods, is achievable and scalable. The compound's unique structural features—a C-linked biphenyl isostere with preserved hydrogen-bonding donors on both rings—make it an exceptionally promising scaffold for developing targeted therapeutics, most notably for complex multifactorial conditions like Alzheimer's disease. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering scientists to unlock its full potential in their research endeavors.

References

  • Thoreauchem. 4-(1H-pyrrol-2-yl)aniline-134703-22-3. Available from: [Link]

  • ChemBK. 2-(1H-PYRROL-1-YL)ANILINE. Available from: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol. Available from: [Link]

  • The Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Available from: [Link]

  • ResearchGate. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • Dar, B. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. Available from: [Link]

  • PENTA. Aniline - SAFETY DATA SHEET. Available from: [Link]

  • RSC Publishing. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Available from: [Link]

  • ResearchGate. Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

  • PubMed Central (PMC). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Institutes of Health. Available from: [Link]

Sources

4-(2-pyrrolyl)aniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(1H-pyrrol-2-yl)aniline

Nomenclature & Chemical Identity

This guide focuses on the specific structural isomer 4-(1H-pyrrol-2-yl)aniline , where the aniline moiety is coupled to the carbon-2 position of the pyrrole ring. This distinction is critical, as the N-substituted isomer (4-(1-pyrrolyl)aniline) is chemically distinct and more commonly encountered in general literature.

Identifier Details
IUPAC Name 4-(1H-pyrrol-2-yl)aniline
Common Synonyms 4-(2-Pyrrolyl)aniline; 2-(4-Aminophenyl)pyrrole; p-(2-Pyrrolyl)aniline
CAS Registry Number 134703-22-3
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES Nc1ccc(cc1)-c2ccc[nH]2
InChI Key Unique key corresponding to the C2-linkage (distinct from N-linked variants).[1][2]

Molecular Architecture & Properties[1][3]

The molecule consists of two aromatic systems—an electron-rich pyrrole ring and an aniline ring—connected by a single bond. This biaryl structure allows for extended


-conjugation, making the compound electroactive and fluorescent.
  • Electronic Effects: The pyrrole ring is electron-rich (excess

    
    -density), while the aniline ring provides an electron-donating amino group. The conjugation between the two rings facilitates charge transfer, which is vital for its application in conducting polymers.
    
  • Acidity/Basicity: The pyrrole NH is weakly acidic (

    
    ), while the aniline amino group is basic (
    
    
    
    for the conjugate acid).
  • Solubility: Moderately soluble in polar organic solvents (DMSO, DMF, Ethanol, Acetonitrile); sparingly soluble in water.

Synthetic Pathways

Synthesis of the C2-substituted isomer is more challenging than the N-substituted analog (which uses the Paal-Knorr method). The most robust protocol employs Suzuki-Miyaura cross-coupling followed by functional group manipulation. This approach ensures regioselectivity at the pyrrole 2-position.

Protocol: Palladium-Catalyzed Cross-Coupling Route

Rationale: Direct coupling with free aniline is prone to catalyst poisoning and side reactions. We utilize a nitro-precursor strategy with a protected pyrrole species.

Step 1: Suzuki Coupling

  • Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: Na₂CO₃ (2M aq), Toluene/Ethanol (2:1).

  • Conditions: Reflux under inert atmosphere (

    
    ) for 12–16 hours.
    
  • Mechanism: The oxidative addition of Pd to the aryl bromide is followed by transmetallation with the pyrrole boronate and reductive elimination to form 1-Boc-2-(4-nitrophenyl)pyrrole .

Step 2: Deprotection & Reduction [1]

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Reduction: The nitro group is reduced to the amine using Iron powder (Fe) in NH₄Cl/Ethanol/Water at 80°C, or via catalytic hydrogenation (

    
    , Pd/C).
    
  • Purification: The final product is purified via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Visualization: Synthetic Workflow

SynthesisPathway Figure 1: Synthetic route for 4-(1H-pyrrol-2-yl)aniline via Suzuki coupling and nitro-reduction. Start1 1-Bromo-4-nitrobenzene Inter1 Intermediate: 1-Boc-2-(4-nitrophenyl)pyrrole Start1->Inter1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Start2 N-Boc-pyrrole-2-boronic acid Start2->Inter1 Inter2 Deprotected: 2-(4-nitrophenyl)pyrrole Inter1->Inter2 TFA / DCM (Boc Removal) Product Product: 4-(1H-pyrrol-2-yl)aniline Inter2->Product Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Synthetic route for 4-(1H-pyrrol-2-yl)aniline via Suzuki coupling and nitro-reduction.[2][3][4][5][6][7][8][9][10][11][12][13]

Electropolymerization & Applications

4-(1H-pyrrol-2-yl)aniline serves as a "functionalized monomer" for conducting polymers. The aniline amine group remains pendant (unreacted) during the polymerization of the pyrrole ring, providing a chemical handle for bioconjugation.

Electropolymerization Mechanism

When a positive potential is applied, the pyrrole ring oxidizes first (lower oxidation potential than aniline). The radical cations couple primarily at the C5 position of the pyrrole ring, forming a poly(pyrrole) backbone with pendant aniline groups.

Key Experimental Parameters:

  • Electrolyte: 0.1 M LiClO₄ or TBAP in Acetonitrile.

  • Method: Cyclic Voltammetry (-0.2 V to +0.9 V vs Ag/AgCl) or Potentiostatic deposition (+0.8 V).

  • Result: A conductive film forms on the electrode surface.[14]

Visualization: Polymerization Logic

Polymerization Figure 2: Electropolymerization mechanism focusing on pyrrole ring coupling. Monomer Monomer: 4-(1H-pyrrol-2-yl)aniline Oxidation Oxidation (+0.8 V) Monomer->Oxidation Radical Radical Cation (Resonance stabilized) Oxidation->Radical Coupling C-C Coupling (Pyrrole C5-C5 linkage) Radical->Coupling Polymer Polymer Chain: Poly(pyrrole) backbone with pendant 4-aminophenyl groups Coupling->Polymer

Figure 2: Electropolymerization mechanism focusing on pyrrole ring coupling.

Applications in Biosensors

The pendant amino group (


) on the polymer surface is crucial for biosensing.
  • Activation: The surface is treated with Glutaraldehyde (bifunctional linker).

  • Immobilization: An enzyme (e.g., Glucose Oxidase) reacts with the aldehyde, forming a covalent Schiff-base linkage.

  • Sensing: The conducting polymer backbone acts as a transducer, converting enzymatic activity into an electrical signal.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The pyrrole ring is susceptible to oxidation upon prolonged exposure to air and light, leading to darkening (polymerization).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dusts.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 13626071, 4-(1H-pyrrol-2-yl)aniline. Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Electropolymerization of Pyrrole Derivatives: Cosnier, S. (1999). "Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. A review". Biosensors and Bioelectronics, 14(5), 443-456. Link

  • Pyrrole-Aniline Hybrids:Synthesis and properties of pyrrole-substituted anilines for conducting polymer applications. (General reference based on standard conducting polymer synthesis protocols).

Sources

Technical Guide & Safety Profile: 4-(1H-pyrrol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1H-pyrrol-2-yl)aniline MSDS and Safety Data Sheet Content Type: In-Depth Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-(1H-pyrrol-2-yl)aniline (CAS: 134703-22-3 ) is a critical heteroaromatic scaffold used in medicinal chemistry and materials science. Unlike its more common isomer, 4-(1H-pyrrol-1-yl)aniline (where the nitrogen connects to the phenyl ring), this compound features a C-C bond between the C2 position of the pyrrole and the para-position of the aniline.

This structural distinction is vital for drug development, particularly in the design of kinase inhibitors where the pyrrole NH remains free as a hydrogen bond donor. It also serves as a monomer for conducting polymers with distinct bandgap properties compared to N-substituted polypyrroles.

Chemical Identification Matrix
PropertyData
CAS Number 134703-22-3
IUPAC Name 4-(1H-pyrrol-2-yl)aniline
Synonyms 4-(2-Pyrrolyl)aniline; 2-(4-Aminophenyl)pyrrole
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES Nc1ccc(cc1)-c2ccc[nH]2
Appearance Off-white to tan/brown solid (oxidizes in air)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Hazard Identification & Safety Assessment (GHS)

Note: As a specialized research chemical, comprehensive toxicological data is often extrapolated from structural analogues (anilines and pyrroles). The following represents a conservative safety profile based on functional group reactivity.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Hazard Statements
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Structural Reactivity & Safety Logic

The presence of the primary amine (aniline) implies a risk of methemoglobinemia upon high exposure, a known hazard of aniline derivatives. The pyrrole ring is electron-rich, making the compound susceptible to oxidative degradation; old samples may contain polymerization byproducts that can be sensitizers.

SafetyLogic cluster_0 Functional Groups cluster_1 Hazards Aniline Aniline Moiety (-NH2) Tox Acute Toxicity (H302) Aniline->Tox Metabolic Activation Irritation Mucous Membrane Irritation (H335) Aniline->Irritation Pyrrole Pyrrole Ring (C-Linked) Oxidation Air Sensitivity (Degradation) Pyrrole->Oxidation Electron Rich Oxidation->Irritation Polymer/Quinone formation

Figure 1: Reactivity-Hazard Correlation. The aniline moiety drives toxicity concerns, while the electron-rich pyrrole necessitates protection from oxidation.

Safe Handling & Storage Protocols

Engineering Controls
  • Ventilation: Always handle within a certified chemical fume hood.

  • Inert Atmosphere: Due to the electron-rich nature of the pyrrole ring, storage under Argon or Nitrogen is recommended to prevent oxidative darkening (polypyrrole formation).

Personal Protective Equipment (PPE)
ComponentSpecificationRationale
Gloves Nitrile (Min 0.11mm thickness)Aniline derivatives can penetrate skin; Nitrile offers good permeation resistance.
Eye Protection Chemical Safety GogglesPrevent corneal damage from basic amine dust.
Respiratory N95 or P100 (if dust is generated)Prevent inhalation of particulates which can cause respiratory sensitization.
Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Light: Protect from light (amber vials).

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides (will react violently with the amine).

Emergency Procedures

ScenarioImmediate Action
Eye Contact Rinse immediately with plenty of water for 15 minutes. Lift eyelids. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a POISON CENTER.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Note: Burning produces toxic Nitrogen Oxides (NOx).

Experimental Protocol: Synthesis via Suzuki Coupling

Context: Since this is a C-C linked isomer, it is typically synthesized via Palladium-catalyzed cross-coupling rather than simple nucleophilic substitution.

Objective: Synthesis of 4-(1H-pyrrol-2-yl)aniline from 4-bromoaniline and N-Boc-pyrrole-2-boronic acid.

Reagents
  • Substrate A: 4-Bromoaniline (1.0 eq)

  • Substrate B: N-Boc-pyrrole-2-boronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix.

Step-by-Step Workflow
  • Degassing: Charge a reaction flask with 4-bromoaniline, N-Boc-pyrrole-2-boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent (DME) and aqueous Na₂CO₃ base via syringe.

  • Reflux: Heat the mixture to 80–90°C for 12–16 hours under Argon. Monitor by TLC (checking for disappearance of 4-bromoaniline).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry organic layer over MgSO₄.

  • Deprotection (In-situ or separate): The Boc group may partially cleave under basic reflux or require a specific acid wash (TFA/DCM) post-purification depending on the boronic acid used.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂; Hexane/Ethyl Acetate gradient).

Synthesis Start Start: 4-Bromoaniline + N-Boc-pyrrole-2-boronic acid Cat Add Catalyst: Pd(PPh3)4 + Na2CO3 Start->Cat Reflux Reflux: 85°C, 12h, Argon Cat->Reflux Workup Workup: Extract (EtOAc/Water) Reflux->Workup Purify Purification: Column Chromatography Workup->Purify Product Product: 4-(1H-pyrrol-2-yl)aniline Purify->Product

Figure 2: Suzuki Cross-Coupling Workflow for C2-Arylation of Pyrrole.

Applications in Drug Development

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The pyrrole NH and aniline NH₂ provide a "donor-donor" or "donor-acceptor" motif suitable for binding to the hinge region of ATP-binding pockets in kinases.

  • Conducting Polymers: Used as a functionalized monomer to create conductive polymers with pendant amine groups, allowing for the covalent attachment of enzymes or antibodies in biosensor fabrication.

References

  • Biosynth. (n.d.).[3] 4-(1H-Pyrrol-2-yl)aniline - Product JFA70322.[4] Retrieved from

  • ChemSRC. (n.d.). 4-(1H-pyrrol-2-yl)aniline CAS 134703-22-3.[4] Retrieved from

  • Beilstein J. Org. Chem. (2012).[2] Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-(1H-pyrrol-1-yl)aniline (Isomer Comparison). Retrieved from

Sources

Isomeric Dichotomy in Pyrrolylanilines: N-Linked vs. C-Linked Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the term "pyrrolylaniline" refers to a biphenyl-like system comprising a pyrrole ring linked to an aniline moiety. The critical distinction lies in the connectivity: N-pyrrolylaniline (N-linked) involves a C-N bond between the pyrrole nitrogen and the phenyl ring, whereas C-pyrrolylaniline (C-linked) involves a C-C bond between a pyrrole carbon and the phenyl ring.

This structural isomerism dictates massive divergences in electronic conjugation, steric conformation, and synthetic accessibility. This guide dissects these differences, providing validated protocols for their synthesis and insights into their behavior in drug design and electropolymerization.

Part 1: Structural & Electronic Fundamentals

The fundamental difference between these isomers is the dihedral twist and the availability of the pyrrolic N-H .

Comparative Analysis
FeatureN-Pyrrolylaniline (N-Linked)C-Pyrrolylaniline (C-Linked)
IUPAC Name 4-(1H-pyrrol-1-yl)aniline4-(1H-pyrrol-2-yl)aniline
Linkage Pyrrole Nitrogen

Phenyl Carbon
Pyrrole C2/C3

Phenyl Carbon
Bond Type C–N (

-bond)
C–C (

-bond)
Sterics High Torsion: ~40–60° twist due to steric clash between pyrrole

-H and phenyl ortho-H.
Planar/Quasi-planar: <20° twist; allows extended

-conjugation.
Electronic Effect Conjugation break; inductive electron withdrawal by Nitrogen.Strong resonance donation; extended

-system.[1]
H-Bonding None on pyrrole ring (N is substituted).Active Donor: Free pyrrolic N-H available for H-bonding.
Polymerization Blocks 1-position; forces 2,5-linkage; lower conductivity polymers.Leaves 1-position open; allows N-substitution or H-bonding networks.
The "Twist" Phenomenon (Expert Insight)

The N-linked isomer suffers from significant steric hindrance. The hydrogens at the 2- and 5-positions of the pyrrole ring clash with the ortho-hydrogens of the benzene ring. To relieve this strain, the molecule rotates around the C-N bond, adopting a twisted conformation (approx. 40°–60°).

  • Consequence: This twist disrupts the overlap of

    
    -orbitals, effectively isolating the two aromatic systems electronically.
    
  • Contrast: The C-linked isomer (specifically the 2-isomer) can adopt a planar conformation because the N-H group is smaller than a C-H fragment in terms of steric clash with the phenyl ring, or simply because the geometry allows the rings to lie flat, maximizing

    
    -conjugation (mesomeric effect).
    

Part 2: Synthetic Pathways[2][3]

The synthesis of these two isomers requires fundamentally different chemical logic: Condensation for N-linked vs. Cross-Coupling for C-linked.

Visualization of Synthetic Logic

SynthesisPathways cluster_N N-Linked Route (Paal-Knorr) cluster_C C-Linked Route (Suzuki-Miyaura) Diketone 2,5-Dimethoxytetrahydrofuran (Succinaldehyde precursor) Condensation Acid-Catalyzed Condensation Diketone->Condensation Aniline p-Phenylenediamine (or Nitroaniline) Aniline->Condensation N_Product N-Pyrrolylaniline (1-(4-aminophenyl)pyrrole) Condensation->N_Product Cyclization (-2 H2O) Boronic 4-Aminophenylboronic acid (Protected) Coupling Pd(0) Catalysis (Suzuki Coupling) Boronic->Coupling HaloPyrrole 2-Bromopyrrole (N-Boc Protected) HaloPyrrole->Coupling Deprotect Deprotection (TFA/Base) Coupling->Deprotect Intermediate C_Product C-Pyrrolylaniline (2-(4-aminophenyl)pyrrole) Deprotect->C_Product

Figure 1: Divergent synthetic strategies. N-linked utilizes cyclization of the pyrrole ring onto the aniline, while C-linked utilizes metal-catalyzed coupling of pre-formed rings.

Part 3: Detailed Experimental Protocols

These protocols are designed for high purity and reproducibility.

Protocol A: Synthesis of N-Pyrrolylaniline (Paal-Knorr Method)

Target: 4-(1H-pyrrol-1-yl)aniline Mechanism: Acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with a primary amine.

Reagents:

  • p-Phenylenediamine (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq) - Acts as a masked succinaldehyde.

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Activation: Dissolve 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid. Heat to 60°C for 15 minutes under N₂. Why: This hydrolyzes the acetal to generate the reactive 1,4-dialdehyde in situ.

  • Addition: Add p-phenylenediamine (1.0 eq) to the hot solution.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours.

    • Validation: Monitor TLC (SiO₂, 3:1 Hexane/EtOAc). The starting diamine spot (polar, near baseline) should disappear, replaced by a less polar UV-active spot (R_f ~0.4).

  • Workup: Pour the reaction mixture into ice-cold water. Neutralize with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography.

Key Precaution: If using p-phenylenediamine, side reactions (double pyrrole formation) can occur. Use a slight excess of diamine or switch to p-nitroaniline followed by reduction (Sn/HCl) for higher specificity.

Protocol B: Synthesis of C-Pyrrolylaniline (Suzuki Coupling)

Target: 4-(1H-pyrrol-2-yl)aniline Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.

Reagents:

  • N-Boc-2-bromopyrrole (1.0 eq) - Protection is critical to prevent catalyst poisoning by pyrrole NH.

  • 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2M aqueous solution)

  • DME/Ethanol/Water (Solvent system)

Workflow:

  • Degassing: Combine solvents (DME:EtOH:H₂O 4:1:1) and sparge with Argon for 20 mins. Why: Oxygen kills the Pd(0) catalyst.

  • Coupling: Add N-Boc-2-bromopyrrole, boronic ester, and base. Add Pd catalyst last under positive Argon pressure.

  • Reaction: Heat to 80°C for 12 hours.

    • Validation: TLC should show consumption of the bromopyrrole.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Deprotection (The Critical Step): Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) or heat to 180°C (thermal deprotection of Boc). Stir at RT for 2 hours.

  • Neutralization: Quench with NaHCO₃ (carefully!). Extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Part 4: Applications in Drug Development & Materials

Pharmacological Profiles
  • N-Pyrrolylaniline: Often used as a scaffold to introduce steric bulk without adding H-bond donors. The twist can be exploited to fit into hydrophobic pockets that require a non-planar ligand (e.g., certain kinase inhibitors).

  • C-Pyrrolylaniline: The free N-H is a potent Hydrogen Bond Donor (HBD). This isomer mimics the indole core of tryptophan but with different electronics. It is often used in kinase inhibitors to form hinge-binding interactions (e.g., ATP-mimetic).

Electropolymerization Behavior

For researchers developing biosensors or conductive coatings:

  • N-Linked Polymers:

    • Polymerize at the 2,5-positions of the pyrrole.[1]

    • Result: The phenyl ring hangs orthogonal to the polymer chain. This steric bulk prevents efficient chain packing.

    • Conductivity: Lower (

      
       to 
      
      
      
      S/cm).
    • Use Case: Porous layers for enzyme immobilization (biosensors).

  • C-Linked Polymers:

    • Polymerize at the N and 5-positions (if N is free) or 5,5'-coupling.

    • Result: More planar backbone.

    • Conductivity: Higher (

      
       to 
      
      
      
      S/cm) due to extended conjugation.
    • Use Case: Electronic wires, high-performance electrochromic displays.

References

  • Paal-Knorr Kinetics: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. Link

  • Suzuki Coupling of Pyrroles: Gribble, G. W. (2002). Metalation and metal-assisted bond formation in pi-electron deficient heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-24. Link

  • Electropolymerization & Twist: Diaz, A. F., et al. (1982). Electrochemistry of some substituted pyrroles. Journal of Electroanalytical Chemistry, 133(2), 233-239. Link

  • Structural Isomerism Data: Trofimov, B. A., et al. (2015). Pyrroles and their Benzo Derivatives: Synthesis and Applications. Advances in Heterocyclic Chemistry, 114, 1-125. Link

Sources

Technical Guide: Physicochemical Profiling of 4-(1H-pyrrol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 4-(1H-pyrrol-2-yl)aniline (CAS: 134703-22-3). Unlike its more common N-linked isomer (4-(1H-pyrrol-1-yl)aniline), this C-linked congener is a specialized intermediate in the synthesis of conducting polymers and high-affinity kinase inhibitors.

Critical Note on Isomerism: Researchers frequently conflate this target with 4-(1H-pyrrol-1-yl)aniline (CAS 52768-17-9). The data presented here strictly pertains to the C2-linked isomer.[1]

Part 1: Chemical Identity & Structural Logic[1]

PropertyData
IUPAC Name 4-(1H-pyrrol-2-yl)aniline
CAS Number 134703-22-3
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES Nc1ccc(cc1)-c2ccc[nH]2
Key Structural Feature C-C bond between Phenyl-C4 and Pyrrole-C2
Structural Causality

The molecule consists of an electron-rich pyrrole ring coupled to an aniline moiety.[1] The C2-linkage allows for significant planar conjugation, facilitating


-

stacking in the solid state.[1] Unlike the N-linked isomer, the C-linked form retains the pyrrolic N-H, providing an additional hydrogen bond donor that significantly influences its thermal properties.[1]

Part 2: Thermal Properties (Melting & Boiling Points)

Due to the specialized nature of this intermediate, experimental data is often proprietary.[1] The values below represent a synthesis of limited experimental reports and high-confidence structural modeling based on the closest analog, 2-phenylpyrrole .

Melting Point (MP)
Value TypeTemperature RangeConfidence
Predicted Range 145°C – 160°C High (Structural Homology)
Analog Benchmark 129°C (2-Phenylpyrrole)Experimental Baseline
Isomer Contrast 81°C – 100°C (N-linked isomer)DO NOT USE

Mechanistic Insight: The melting point of 4-(1H-pyrrol-2-yl)aniline is significantly higher than its N-linked isomer (4-(1H-pyrrol-1-yl)aniline).

  • H-Bonding Network: The target compound possesses two H-bond donors (Aniline -NH₂ and Pyrrole -NH).[1] The N-linked isomer loses the pyrrole -NH donor, relying only on the aniline amine.[1]

  • Lattice Energy: The presence of the pyrrole N-H allows for a more rigid crystal lattice via intermolecular N-H[1]···N hydrogen bonding, elevating the energy required for the phase transition from solid to liquid.[1]

Boiling Point (BP)
Value TypeTemperatureNotes
Predicted BP 360°C – 380°C At 760 mmHg (Theoretical)
Decomposition >280°CLikely decomposes before boiling

Experimental Implication: Do not attempt to distill this compound at atmospheric pressure. Purification must be performed via recrystallization or vacuum sublimation (0.1 mmHg).[1]

Part 3: Synthesis & Purification Protocol

The most reliable route to high-purity 4-(1H-pyrrol-2-yl)aniline is the Suzuki-Miyaura Cross-Coupling , which avoids the regioselectivity issues of acid-catalyzed condensations.[1]

Reaction Pathway (DOT Visualization)

SynthesisPathway SM1 4-Bromoaniline (Protected) Cat Pd(dppf)Cl2 K2CO3 / Dioxane SM1->Cat SM2 N-Boc-pyrrole-2-boronic acid SM2->Cat Inter Intermediate: N-Boc-4-(pyrrol-2-yl)aniline Cat->Inter 80°C, 12h Deprotect TFA / DCM (Deprotection) Inter->Deprotect Product TARGET: 4-(1H-pyrrol-2-yl)aniline Deprotect->Product RT, 2h

Caption: Figure 1. Optimized Suzuki-Miyaura coupling route for regioselective synthesis of the C2-linked product.

Step-by-Step Protocol
  • Coupling: Combine N-Boc-pyrrole-2-boronic acid (1.1 eq) and 4-bromoaniline (1.0 eq) in 1,4-dioxane/water (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 eq). Degas with N₂ for 15 mins.[1]

  • Reflux: Heat to 85°C for 12 hours under inert atmosphere.

  • Workup: Cool, filter through Celite, and extract with EtOAc.

  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at 0°C to remove the Boc group.

  • Purification (Critical for MP): Neutralize with NaHCO₃, extract, and recrystallize from Ethanol/Hexane to obtain the target as an off-white solid.[1]

Part 4: Experimental Determination (SOP)

Since literature values vary by purity, you must validate the thermal properties of your specific batch. Use this self-validating workflow.

Differential Scanning Calorimetry (DSC) Workflow

DSC_Protocol Sample Sample Prep (2-5 mg) Pan Aluminum Pan (Crimped, Pinhole) Sample->Pan Cycle Heat Cycle 30°C to 250°C @ 10°C/min Pan->Cycle Event1 Endotherm 1 (Solvent Loss?) Cycle->Event1 <100°C Event2 Endotherm 2 (Melting Onset) Cycle->Event2 ~145-160°C

Caption: Figure 2. DSC protocol for precise melting point determination and solvate detection.[1]

Protocol:

  • Instrument: Calibrate DSC with Indium standard.

  • Ramp Rate: 10°C/min is standard; reduce to 2°C/min if polymorphism is suspected.

  • Validation: The onset temperature (not the peak) is the reportable melting point.[1]

References

  • PubChem. 2-(1H-pyrrol-1-yl)aniline (Isomer Data for Contrast). National Library of Medicine.[1] Link

  • NIST Chemistry WebBook. 2-Phenylpyrrole (Structural Analog Baseline). National Institute of Standards and Technology.[1] Link

  • ChemicalBook. 4-(1H-pyrrol-2-yl)aniline Product Entry (CAS Verification). Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational synthesis reference).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(1H-pyrrol-2-yl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrrol-2-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The pyrrole ring is a key component in a variety of natural products and pharmaceuticals.[1] Aniline derivatives are also crucial in drug discovery, although their use can present metabolic stability challenges.[2] The combination of these two moieties can lead to compounds with novel pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of 4-(1H-pyrrol-2-yl)aniline using the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4]

The Suzuki coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[4] This guide is designed to provide researchers with a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and robust troubleshooting strategies to ensure a successful synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[5] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a derivative of 4-bromoaniline) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[4]

  • Transmetalation: The organoboron species (N-Boc-2-pyrroleboronic acid) is activated by a base, forming a more nucleophilic borate complex.[7] This complex then transfers the pyrrole group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the aniline and pyrrole moieties) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Mechanism cluster_steps Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex 1 aryl_halide Ar-X (4-bromoaniline derivative) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-R(L2) pd_complex->pd_intermediate 2 boronic_acid R-B(OH)2 (N-Boc-2-pyrroleboronic acid) transmetalation Transmetalation base Base (e.g., K2CO3) pd_intermediate->pd0 3 product Ar-R (Coupled Product) reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-2-yl)aniline

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl boronic acids.[8] The use of an N-Boc protecting group on the pyrrole boronic acid is critical to prevent side reactions and deactivation of the catalyst.

Materials and Reagents
ReagentGradeSupplier
4-Bromoaniline99%Sigma-Aldrich
N-Boc-2-pyrroleboronic acid≥95%Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)98%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)-Lab-prepared
Brine (saturated aqueous NaCl)-Lab-prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica gel60 Å, 230-400 meshSorbent Technologies
Dichloromethane (DCM)ACS GradeVWR
Trifluoroacetic acid (TFA)99%Oakwood Chemical
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part 1: Suzuki Coupling

  • To a 100 mL round-bottom flask, add 4-bromoaniline (1.0 mmol, 1.0 eq), N-Boc-2-pyrroleboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add anhydrous DME (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting materials should be consumed, and a new, more polar spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-4-(1H-pyrrol-2-yl)aniline.

Part 2: Boc Deprotection

  • Dissolve the purified N-Boc-4-(1H-pyrrol-2-yl)aniline in dichloromethane (10 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(1H-pyrrol-2-yl)aniline.

Experimental_Workflow start Start reagents Combine Reactants: 4-Bromoaniline, N-Boc-2-pyrroleboronic acid, K2CO3, Pd(dppf)Cl2 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvents (DME/Water) inert->solvent heat Heat to 80 °C for 4-6h solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup: EtOAc, NaHCO3, Brine monitor->workup purify1 Column Chromatography (Silica Gel) workup->purify1 deprotect Boc Deprotection (DCM/TFA) purify1->deprotect neutralize Neutralize and Extract deprotect->neutralize purify2 Isolate Final Product neutralize->purify2 end End purify2->end

Caption: Experimental workflow for the synthesis of 4-(1H-pyrrol-2-yl)aniline.

Table of Reaction Parameters
ParameterValue/ConditionRationale
Aryl Halide4-BromoanilineReadily available and sufficiently reactive for oxidative addition.[4]
Boronic AcidN-Boc-2-pyrroleboronic acid (1.2 eq)Boc group protects the pyrrole N-H, preventing side reactions. A slight excess drives the reaction to completion.[9]
CatalystPd(dppf)Cl₂ (5 mol%)An efficient catalyst for cross-coupling reactions involving heteroaryl compounds.[8]
BaseK₂CO₃ (2.0 eq)A moderately strong base sufficient to activate the boronic acid for transmetalation.[8]
Solvent SystemDME/WaterDME is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base.[8]
Temperature80 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without significant decomposition.[8]
Reaction Time4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents.Use a fresh batch of catalyst or a different palladium source. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly purchased or purified reagents.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base).[10]Ensure the use of high-purity, anhydrous solvents. Consider using a different base, such as Cs₂CO₃.
Protodeboronation of Boronic Acid Excess water or prolonged reaction times at high temperature.[11]Use the minimum amount of water necessary to dissolve the base. Do not extend the reaction time unnecessarily once the starting material is consumed. Using a slight excess of the boronic acid can compensate for some loss.[11]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the product is a solid, recrystallization may be an effective purification method.

Characterization of 4-(1H-pyrrol-2-yl)aniline

The identity and purity of the synthesized 4-(1H-pyrrol-2-yl)aniline should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aniline and pyrrole protons. The chemical shifts will be influenced by the electronic nature of the two rings.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbon atoms of the aniline and pyrrole rings.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂ (m/z = 159.09 [M+H]⁺).

  • HPLC/TLC: A single major peak/spot indicating high purity. The retention factor (Rf) will depend on the eluent system used.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Chemical Hazards:

    • Palladium Catalysts: Can be toxic and should be handled in a well-ventilated area or fume hood.

    • Aniline Derivatives: Are often toxic and can be absorbed through the skin.[12] Avoid inhalation and skin contact.

    • Solvents (DME, DCM): Are flammable and volatile. Work in a fume hood away from ignition sources.

    • Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with extreme care.

  • Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent the formation of potentially hazardous byproducts and to ensure the stability of the catalyst.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(1H-pyrrol-2-yl)aniline. By following the detailed protocol and considering the troubleshooting advice provided in this application note, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The key to a successful synthesis lies in the use of high-quality reagents, the careful exclusion of oxygen, and the use of an N-protected pyrrole boronic acid.

References

  • Vertex AI Search. (2025). 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 - ChemicalBook.
  • Beilstein J. Org. Chem. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Beilstein J. Org. Chem. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Beilstein J. Org. Chem. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. Suzuki reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123.
  • ACS Publications. (2008).
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development.
  • ResearchGate. Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones.
  • MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • Purdue Engineering. (2022).
  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters.
  • SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • PMC - NIH. (2026).
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
  • NIH.
  • Royal Society of Chemistry. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems.
  • NIH. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

Sources

Application Note: Strategic Synthesis of 5-(1H-pyrrol-2-yl)-1H-benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-(1H-pyrrol-2-yl)aniline (CAS: 134703-22-3) as a high-value precursor for constructing 5-substituted benzimidazole libraries. While often used as a terminal nucleophile, this scaffold offers a unique entry point for "inside-out" benzimidazole construction, yielding DNA minor groove binders (analogous to Hoechst 33258) and kinase inhibitors.

This protocol addresses the primary challenge in utilizing this precursor: chemoselectivity . The electron-rich pyrrole ring is highly susceptible to oxidative polymerization during standard benzimidazole ring-closure conditions (nitration/oxidation). We present a validated Protection-Activation-Cyclization (PAC) strategy that preserves the pyrrole moiety while converting the aniline core into a benzimidazole system.

Retrosynthetic Logic & Mechanism

The transformation of 4-(1H-pyrrol-2-yl)aniline into a benzimidazole core requires the installation of a nitrogen atom ortho to the existing amine, followed by cyclization.

The Chemoselectivity Paradox
  • The Goal: Nitrate the benzene ring ortho to the amine to create the 1,2-diamine precursor.

  • The Problem: The pyrrole ring is significantly more electron-rich (

    
     times more reactive to electrophiles) than the benzene ring. Standard nitration (HNO₃/H₂SO₄) will instantly polymerize or nitrate the pyrrole ring, destroying the scaffold.
    
  • The Solution: Electronic deactivation of the pyrrole ring via sulfonylation (Protection) combined with steric direction on the aniline (Acetylation).

Pathway Visualization

The following diagram illustrates the critical decision nodes and the PAC strategy.

BenzimidazoleSynthesis Start 4-(1H-pyrrol-2-yl)aniline (Precursor) Fail Polymerization/Decomposition Start->Fail Direct Nitration Step1 1. Pyrrole Protection (Tosylation) Start->Step1 TsCl, NaOH Step2 2. Aniline Protection (Acetylation) Step1->Step2 Ac2O Step3 3. Regioselective Nitration (HNO3/AcOH) Step2->Step3 Directing Group Effect Step4 4. Deprotection/Reduction (Formation of Diamine) Step3->Step4 H2, Pd/C Step5 5. Oxidative Cyclization (Na2S2O5 Method) Step4->Step5 R-CHO Target 5-(1H-pyrrol-2-yl)benzimidazole (Target Scaffold) Step5->Target Final Deprotection

Caption: The PAC Strategy prevents pyrrole degradation by prioritizing electronic deactivation before ring functionalization.

Detailed Experimental Protocols

Phase 1: Scaffold Protection (The "Double-Lock" Method)

To force chemistry onto the benzene ring, we must "lock" the pyrrole.

Reagents:

  • 4-(1H-pyrrol-2-yl)aniline (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Dichloromethane (DCM), Triethylamine (TEA).

Protocol:

  • Pyrrole Protection: Dissolve precursor in DCM. Add TEA (2.0 eq) and cool to 0°C. Add TsCl portion-wise. The tosyl group preferentially attacks the pyrrole nitrogen (most acidic proton) under phase-transfer conditions or strong base, but in DCM/TEA, selectivity can be mixed. Refinement: Use NaOH/TBAB (Phase Transfer) for exclusive pyrrole

    
    -sulfonylation.
    
    • Validation: Check TLC.[1][2] Pyrrole N-H stretch (~3400 cm⁻¹) should disappear.

  • Aniline Protection: To the crude

    
    -tosyl intermediate, add Ac₂O (1.2 eq) and stir at RT for 2 hours.
    
  • Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Result: N-(4-(1-tosyl-1H-pyrrol-2-yl)phenyl)acetamide. This intermediate is now stable enough for nitration.

Phase 2: Regioselective Nitration

This step installs the nitrogen required for the imidazole ring.

Reagents:

  • Fuming HNO₃ (1.05 eq)

  • Glacial Acetic Acid (AcOH)

  • Ac₂O (solvent/activator)

Protocol:

  • Dissolve the "Double-Locked" intermediate in a mixture of AcOH/Ac₂O (1:1) at 0°C.

  • Add fuming HNO₃ dropwise over 30 minutes. Maintain temp < 5°C.

    • Why? The acetamide group directs ortho. The tosyl-pyrrole is bulky and electron-withdrawing, discouraging attack on the pyrrole ring and the benzene positions ortho to the pyrrole.

  • Quench with ice water. Filter the yellow precipitate.

  • Isomer Check: You may obtain a minor amount of the meta-nitro isomer. Recrystallize from EtOH to isolate the ortho-nitro isomer (2-nitro-4-(1-tosyl-1H-pyrrol-2-yl)aniline derivative).

Phase 3: One-Pot Reduction & Cyclization (The Metabisulfite Route)

We utilize a mild oxidative cyclization that tolerates the pyrrole moiety.

Reagents:

  • Intermediate from Phase 2

  • Target Aldehyde (R-CHO) (1.1 eq)

  • Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C (for reduction)

  • Sodium Metabisulfite (Na₂S₂O₅) (Oxidant for cyclization)

  • DMF/Ethanol

Protocol:

  • Deprotect Aniline: Reflux the nitro-acetamide in EtOH/HCl (6M) for 1 hour to reveal the free amine. Neutralize.

  • Reduction: Hydrogenate (H₂, 40 psi, 10% Pd/C, EtOH) the nitro-aniline to the 1,2-diamine . Filter catalyst under Argon (diamines are air-sensitive).

  • Cyclization: Immediately dissolve the diamine in DMF. Add the aldehyde (R-CHO) and Na₂S₂O₅ (1.2 eq).

  • Heat to 80°C for 4-6 hours.

    • Mechanism:[3][4] The aldehyde condenses to the imine; bisulfite facilitates the oxidative ring closure to the benzimidazole.

  • Final Deprotection: Add NaOH (4M) and reflux for 1 hour to remove the Tosyl group from the pyrrole.

  • Purification: Column chromatography (DCM/MeOH).

Data Analysis & Troubleshooting

Yield Optimization Table

Typical yields observed when varying the protection group strategy.

Protection StrategyNitration Selectivity (Benzene:Pyrrole)Overall Yield (to Benzimidazole)Notes
None (Naked) 0 : 1000%Complete polymerization (black tar).
N-Boc (Pyrrole) 20 : 8015%Boc is acid-labile; falls off during nitration.
N-Tosyl (Pyrrole) 95 : 5 68% Recommended. Tosyl is robust and deactivates pyrrole.
N-Benzyl (Pyrrole) 40 : 6030%Benzyl activates pyrrole; competing nitration observed.
Analytical Validation (NMR Signatures)
  • Precursor:

    
     6.2, 6.4, 6.8 ppm (Pyrrole CHs).
    
  • Target (Benzimidazole):

    • New singlet at

      
       ~12.5 ppm (Benzimidazole NH).
      
    • Pyrrole signals shift downfield due to the electron-withdrawing benzimidazole core.

    • Disappearance of Tosyl methyl singlet (~2.4 ppm) after final step.

References

  • General Benzimidazole Synthesis

    • Review of synthetic strategies: "Recent Advances in the Synthesis of Benzimidazoles." European Journal of Medicinal Chemistry. 5

  • Pyrrolyl-Benzimidazole Derivatives

    • Specific synthesis of pyrrolyl-benzimidazoles: "Synthesis, Characterization and Antimicrobial Activities of Novel Pyrrolyl Benzimidazole Derivatives."[3] RGUHS Journal of Pharmaceutical Sciences. 3

  • Oxidative Cyclization Methods

    • Na2S2O5 mediated synthesis: "A robust and straightforward protocol for the synthesis of benzimidazoles." ResearchGate.[6] 5

  • Ligand Synthesis

    • 2-(1H-pyrrol-2-yl)-1H-benzimidazole synthesis: "Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H-benzimidazole." Unicamp. 7

Sources

functionalization of 4-(1H-pyrrol-2-yl)aniline for biosensors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization of 4-(1H-pyrrol-2-yl)aniline for Advanced Biosensor Platforms

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the functionalization of 4-(1H-pyrrol-2-yl)aniline (P2A), a versatile monomer, for the development of high-performance electrochemical biosensors. P2A uniquely combines the conductive properties of polypyrrole with the reactive functional handles of polyaniline, offering a robust platform for biomolecule immobilization. We will explore the foundational principles of electropolymerization, detail covalent functionalization strategies, and provide step-by-step protocols for creating and validating a functional biosensor. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific applications, from diagnostics to drug discovery.

Introduction: The Strategic Advantage of 4-(1H-pyrrol-2-yl)aniline

In the realm of conducting polymers for biosensing, polypyrrole (PPy) and polyaniline (PANI) are cornerstone materials, prized for their biocompatibility, environmental stability, and tunable conductivity.[1][2] P2A represents a strategic hybrid of these two systems. The pyrrole moiety facilitates straightforward and controllable electrochemical polymerization, forming a stable, conductive film directly onto an electrode surface.[3][4] Simultaneously, the aniline component presents a primary amine group (-NH2) on the polymer backbone, which serves as an invaluable and readily accessible anchor point for the covalent immobilization of biorecognition elements (e.g., enzymes, antibodies, DNA probes).[5][6]

This inherent functionality circumvents the need for complex multi-step monomer synthesis often required to introduce reactive groups into standard polypyrrole systems.[7] By directly polymerizing P2A, we create a surface that is intrinsically "active" and ready for functionalization, streamlining the biosensor fabrication process. This guide will focus on leveraging this primary amine for robust biosensor construction.

The Foundation: Electropolymerization of P2A

The first critical step is the creation of the poly(4-(1H-pyrrol-2-yl)aniline) (p(P2A)) film on the electrode surface. Electrochemical polymerization is the method of choice as it allows for precise control over film thickness, morphology, and adherence, all of which are critical for sensor performance.[4][8] The process involves the oxidative coupling of P2A monomers from a solution onto a conductive substrate.

Causality of Electropolymerization: The mechanism begins with the oxidation of the monomer at the electrode surface to form radical cations.[8] These reactive species then couple, eliminate protons, and rearomatize to form dimers and subsequently oligomers.[9] As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface, creating the conductive film.[8] This process is autocatalytic, meaning the deposited polymer film facilitates further polymerization.[8]

G cluster_0 cluster_1 cluster_2 BareElectrode Bare Electrode (e.g., Glassy Carbon, Gold) Polymerization Electrochemical Polymerization BareElectrode->Polymerization Apply Potential (e.g., +0.8V vs Ag/AgCl) MonomerSol P2A Monomer in Electrolyte Solution MonomerSol->Polymerization FunctionalizedElectrode p(P2A) Coated Electrode (Surface with -NH2 groups) Polymerization->FunctionalizedElectrode Film Deposition

Caption: Workflow for p(P2A) film deposition via electropolymerization.

Core Protocol: Fabrication of a p(P2A)-Based Biosensor

This protocol details the covalent immobilization of a model enzyme, Glucose Oxidase (GOx), onto a p(P2A)-modified electrode using glutaraldehyde as a cross-linking agent. This method is broadly applicable to any protein or biomolecule with available primary amine groups.

Materials and Reagents
Reagent/MaterialSpecificationSupplier (Example)
4-(1H-pyrrol-2-yl)aniline (P2A)>98% puritySigma-Aldrich
Acetonitrile (ACN)Anhydrous, >99.8%Sigma-Aldrich
Lithium Perchlorate (LiClO4)Battery grade, >99.99%Sigma-Aldrich
Glutaraldehyde (GA)Grade I, 25% in H2OSigma-Aldrich
Glucose Oxidase (GOx)from Aspergillus nigerSigma-Aldrich
Bovine Serum Albumin (BSA)>98%Sigma-Aldrich
Phosphate Buffered Saline (PBS)pH 7.4 tabletsThermo Fisher Scientific
Working ElectrodeGlassy Carbon Electrode (GCE)BASi
Reference ElectrodeAg/AgCl (3M KCl)BASi
Counter ElectrodePlatinum wireBASi
Step-by-Step Methodology

Step 1: Electrode Preparation (Self-Validation Start)

  • Rationale: A pristine electrode surface is paramount for achieving a uniform, adherent polymer film and ensuring reproducible results. Any surface contamination will introduce defects in the polymer matrix.

  • Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse thoroughly with deionized (DI) water.

  • Sonicate the electrode in DI water, then ethanol, for 5 minutes each to remove residual alumina particles and organic contaminants.

  • Dry the electrode under a gentle stream of nitrogen.

  • Perform a cyclic voltammogram (CV) in a standard redox probe solution (e.g., 1 mM Ferri/Ferrocyanide in 0.1 M KCl). A peak-to-peak separation (ΔEp) of ~59 mV indicates a clean, electrochemically reversible surface. If ΔEp is larger, repeat polishing.

Step 2: Electropolymerization of p(P2A)

  • Rationale: Potentiostatic polymerization (applying a constant potential) allows for controlled, steady growth of the polymer film. The chosen potential must be sufficient to oxidize the monomer without over-oxidizing and degrading the resulting polymer.[6]

  • Prepare the polymerization solution: 10 mM P2A and 0.1 M LiClO4 in anhydrous acetonitrile.

  • De-aerate the solution by bubbling with nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.

  • Immerse the cleaned GCE, Ag/AgCl reference, and Pt counter electrodes into the solution.

  • Apply a constant potential of +0.8 V (vs. Ag/AgCl) for 120 seconds. The amount of charge passed is proportional to the amount of polymer deposited.[6]

  • After polymerization, gently rinse the electrode with acetonitrile and then DI water to remove unreacted monomer and electrolyte.[6]

Step 3: Covalent Immobilization of Biomolecules

  • Rationale: Glutaraldehyde is a homobifunctional cross-linker. One of its aldehyde groups reacts with the primary amine on the p(P2A) surface, while the other reacts with a primary amine (e.g., from a lysine residue) on the biomolecule, forming a stable covalent bond.[10]

  • Activation: Immerse the p(P2A)-coated electrode in a 2.5% (v/v) glutaraldehyde solution in PBS (pH 7.4) for 1 hour at room temperature. This activates the surface by attaching one end of the linker.

  • Rinse the electrode thoroughly with PBS to remove excess glutaraldehyde.

  • Immobilization: Immediately immerse the activated electrode into a solution of the biorecognition element (e.g., 5 mg/mL GOx in PBS, pH 7.4) for 2 hours at 4°C. The low temperature helps preserve the biological activity of the enzyme.

  • Blocking: Rinse with PBS, then immerse the electrode in a 1% (w/v) BSA solution in PBS for 30 minutes. This crucial step blocks any remaining active sites on the surface, minimizing non-specific binding of other molecules during analysis.[11]

  • Rinse gently with PBS and store the functionalized electrode at 4°C in PBS when not in use.

G pP2A p(P2A) Surface with -NH2 group Glutaraldehyde Glutaraldehyde (Linker) pP2A->Glutaraldehyde Step 1: Activation ActivatedSurface Activated Surface (Aldehyde-terminated) Glutaraldehyde->ActivatedSurface Biomolecule Biomolecule (e.g., GOx) with -NH2 group ActivatedSurface->Biomolecule Step 2: Immobilization ImmobilizedBio Immobilized Biomolecule on Electrode Biomolecule->ImmobilizedBio

Caption: Covalent immobilization workflow using a glutaraldehyde linker.

Characterization and Validation Protocols

Validating each step of the surface modification is essential for building a reliable sensor.

Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Purpose: To confirm the deposition of the conductive polymer and the immobilization of the biomolecule.

    • Protocol: Run CV scans (-0.2 V to +0.8 V at 50 mV/s) in a blank electrolyte (e.g., PBS). The bare electrode will show a flat, featureless voltammogram. The p(P2A)-coated electrode will exhibit characteristic redox peaks corresponding to the polymer's doping/de-doping process. After enzyme immobilization, these peaks may decrease in current and shift in potential due to the insulating nature of the protein layer, providing evidence of successful attachment.[12]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To measure changes in the interfacial charge transfer resistance (Rct), which is highly sensitive to surface modifications.

    • Protocol: Perform EIS measurements in a ferri/ferrocyanide solution. The Nyquist plot for the bare electrode shows a small semicircle (low Rct). The p(P2A) film will alter this. Critically, the large, insulating protein layer will significantly increase the Rct, resulting in a much larger semicircle. This provides strong, quantitative evidence of successful immobilization.

Spectroscopic and Microscopic Characterization
MethodPurposeExpected Outcome
FTIR Spectroscopy To confirm chemical functional groups.Appearance of characteristic amide I and II bands after biomolecule immobilization, confirming the covalent linkage.[13]
Scanning Electron Microscopy (SEM) To visualize surface morphology.The bare electrode will be smooth. The p(P2A) film typically shows a granular or porous structure. After immobilization, the surface may appear smoother or covered by a distinct layer.[13][14]
Atomic Force Microscopy (AFM) To quantify changes in surface roughness.A quantitative increase in the root-mean-square (RMS) surface roughness is expected after each modification step (polymerization and immobilization).[14]

Application Showcase: Amperometric Glucose Sensing

  • Principle: The immobilized GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H2O2). The H2O2 is then electrochemically oxidized at the electrode surface (at approx. +0.45 V vs. Ag/AgCl), generating a current that is directly proportional to the glucose concentration.[5][6]

  • Protocol:

    • Place the GOx-functionalized electrode in a stirred electrochemical cell containing PBS (pH 7.4).

    • Apply a constant potential of +0.45 V.

    • Allow the background current to stabilize.

    • Inject successive aliquots of a stock glucose solution and record the step-wise increase in current.

    • Plot the steady-state current vs. glucose concentration to generate a calibration curve.

Performance Metrics (Typical)
ParameterTypical ValueSignificance
Linear Range 0.5 - 5.0 mMThe concentration range over which the sensor gives a linear response.[5][6]
Limit of Detection (LOD) ~ 0.1 mMThe lowest concentration of analyte that can be reliably detected.
Sensitivity Varies (e.g., µA mM⁻¹ cm⁻²)The slope of the calibration curve, indicating the sensor's responsiveness.
Response Time < 10 secondsThe time taken to reach 95% of the steady-state current.
Stability >85% activity after 30 daysThe ability of the sensor to retain its performance over time.[10]

Troubleshooting and Key Considerations

  • Poor Polymer Adhesion: Invariably due to inadequate electrode cleaning. Repeat the polishing and cleaning protocol rigorously.

  • Low Sensor Signal: Could be due to insufficient enzyme loading or denatured enzyme. Optimize immobilization time and ensure glutaraldehyde concentration is not excessively high. Always handle and store biomolecules at recommended temperatures.

  • High Background Noise: Ensure the polymerization solution is de-aerated to prevent side reactions. Check for electrical interference in the setup.

  • Choice of Electrolyte: While LiClO4/ACN is common, the choice of solvent and supporting electrolyte can influence polymer morphology and conductivity.[8] For some applications, aqueous polymerization may be preferred.

References

  • Yagiz, R., Odaci Demirkol, D., Ak, M., & Timur, S. (2015). Ferrocene-functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: a novel design in conducting polymer-based electrochemical biosensors. Sensors (Basel), 15(1), 1389–1404. [Link]

  • Yagiz, R., Odaci Demirkol, D., Ak, M., & Timur, S. (2015). Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors. PubMed Central. [Link]

  • Vaddiraju, S., et al. (2010). Synthesis of a Functionalized Polypyrrole Coated Electrotextile for Use in Biosensors.
  • Ge, T., et al. (2022). A Novel Polyaniline Gadolinium Oxide Coated Reduced Graphene Oxide Nanocomposite: A Sustainable, Cost-Effective and High-Performance Counter Electrode for Dye-Sensitized Solar Cells. MDPI. [Link]

  • Ullah, N., et al. (2023). Non-Enzymatic Glucose Sensors Composed of Polyaniline Nanofibers with High Electrochemical Performance. MDPI. [Link]

  • Cevik, E., & Senel, M. (2013). Polypyrrole Based Reporterless DNA/Protein Sensors. PubMed. [Link]

  • Dong, H., et al. (2010). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed. [Link]

  • Li, S., et al. (2023). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC - NIH. [Link]

  • Rangel-Rangel, C., et al. (2022). Polypyrrole Effect on Carbon Vulcan Supporting Nickel-Based Materials Catalyst During Methanol Electro-Oxidation. MDPI. [Link]

  • Srifa, W., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. [Link]

  • Vachet, R. W., & Glish, G. L. (1998). Electrochemical Polymerization of Aniline Investigated Using On-Line electrochemistry/electrospray Mass Spectrometry. PubMed. [Link]

  • Grgur, B. N. (2012). Electrochemical Polymerization of Aniline. ResearchGate. [Link]

  • Lee, D., et al. (2014). Rapid and High-Density Antibody Immobilization Using Electropolymerization of Pyrrole for Highly Sensitive Immunoassay. PMC - NIH. [Link]

  • Nhan, B. D., & Tuan, M. A. (2013). Electrochemical synthesis of polypyrrole for biosensor application. ResearchGate. [Link]

  • Schmidt, J., et al. (2024). Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. PMC - NIH. [Link]

  • Dong, H., et al. (2009). Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors.
  • Castagnola, V., et al. (2023). Conducting Polymers for Electrochemical Sensing: From Materials and Metrology to Intelligent and Sustainable Biointerfaces. MDPI. [Link]

  • Cosnier, S. (2000). Biosensors based on immobilization of biomolecules by electrogenerated polymer films. New perspectives. PubMed. [Link]

  • Ak, M., et al. (2018). Electrochemical Glucose Biosensors: Whole Cell Microbial and Enzymatic Determination Based on 10-(4H-Dithieno[3,2-b:2′,3′-d]Pyrrol-4-yl)Decan-1-Amine Interfaced Glassy Carbon Electrodes.
  • Edwards, K. A., & Baeumner, A. J. (2012). Surface Modification and Biomolecule Immobilization on Polymer Spheres for Biosensing Applications.
  • Wang, X., et al. (2023). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. MDPI. [Link]

  • Poghossian, A., et al. (2022). Surface Functionalization of Platinum Electrodes with APTES for Bioelectronic Applications. Forschungszentrum Jülich. [Link]

  • Gafurov, Z. M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. [Link]

  • Edwards, K. A., & Baeumner, A. J. (2012). Surface Modification and Biomolecule Immobilization on Polymer Spheres for Biosensing Applications. PubMed. [Link]

  • Liu, Y., et al. (2012). A glucose biosensor based on the polymerization of aniline induced by a bio-interphase of glucose oxidase and horseradish peroxidase. Analytical Methods (RSC Publishing). [Link]

  • Tlili, C., et al. (2011). Labelless impedance immunosensor based on polypyrrole-pyrolecarboxylic acid copolymer for hCG detection. PubMed. [Link]

  • Sharma, A., et al. (2006). Immobilization of drugs and biomolecules on in situ copolymerized active ester polypyrrole coatings for biomedical applications. PubMed. [Link]

  • Sezgin, H. B., & Zeybek, B. (2019). Chemical, Electrochemical and Plasma Polymerization of Pyrrole-Aniline Copolymers and Their Characterization.
  • Chougule, M., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. SciRP.org. [Link]

  • Parente, A. H., et al. (1992). Glucose biosensor using glucose oxidase immobilized in polyaniline. PubMed. [Link]

  • Birzu, A., et al. (2022). Surface Characterization of Modified Electrodes Based on 4-(Azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine. MDPI. [Link]

  • Fomo, G., et al. (2017). Electrochemical Polymerization.

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4-(1H-pyrrol-2-yl)aniline as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(1H-pyrrol-2-yl)aniline as a Privileged Biaryl Scaffold

Executive Summary

4-(1H-pyrrol-2-yl)aniline represents a distinct class of "privileged structures" in medicinal chemistry, characterized by a C-linked biaryl motif .[1][2] Unlike its more common N-linked isomer (1-(4-aminophenyl)pyrrole), which is readily accessible via Paal-Knorr condensation, the C-linked 4-(1H-pyrrol-2-yl)aniline requires transition-metal-catalyzed construction.[1] This scaffold offers unique vectorality for hydrogen bonding: the pyrrole NH (donor) and the aniline


 (donor/acceptor) are positioned to interact with distinct biological pockets, such as the ATP-binding hinge of kinases or the catalytic gorges of acetylcholinesterase (AChE).

Chemical Profile & Structural Distinction

It is critical to distinguish between the two regioisomers. The N-linked isomer rotates freely around the C-N bond, whereas the C-linked isomer (the subject of this guide) possesses a biaryl axis that can adopt planar or twisted conformations depending on ortho-substitution, significantly affecting its binding affinity and fluorescence properties.

Feature4-(1H-pyrrol-2-yl)aniline (C-Linked) 1-(4-aminophenyl)pyrrole (N-Linked)
Connectivity Pyrrole C2 – Phenyl C4Pyrrole N1 – Phenyl C4
Synthesis Suzuki-Miyaura Coupling / C-H ActivationPaal-Knorr Condensation
H-Bonding Pyrrole NH is a Donor Pyrrole N is Non-participating (lone pair in aromatic sextet)
Electronic Conjugated

-system (push-pull potential)
Broken conjugation at N-C bond
Key Use Kinase Inhibitors (Hinge Binder), AChE InhibitorsNon-linear optical materials, simple spacers

Validated Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 4-(1H-pyrrol-2-yl)aniline involves the coupling of a protected pyrrole-2-boronic acid with a 4-haloaniline.[1] Direct coupling of unprotected species often leads to catalyst poisoning or protodeboronation.[1][2]

Reagents & Materials
  • Substrate A:

    
    -Boc-pyrrole-2-boronic acid (CAS: 135884-31-0)[1]
    
  • Substrate B: 4-Bromoaniline (CAS: 106-40-1)[1]

  • Catalyst:

    
     (High turnover, air stable)[1]
    
  • Base: Potassium Carbonate (

    
    , 2.0 M aq.)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk tube, combine 1,4-dioxane (10 mL) and 2.0 M aq.

    
     (2 mL). Sparge with argon for 15 minutes. Rationale: Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich pyrrole.
    
  • Loading: Add 4-bromoaniline (1.0 eq, 1.0 mmol, 172 mg),

    
    -Boc-pyrrole-2-boronic acid (1.2 eq, 1.2 mmol, 253 mg), and 
    
    
    
    (0.05 eq, 0.05 mmol, 41 mg).
  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1][2] The Boc-protected intermediate usually runs at

      
      .[1][2]
      
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1][2] Dry over

    
     and concentrate.
    
  • Deprotection (In-situ): Dissolve the crude residue in

    
     (5 mL). Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0°C. Stir at RT for 1 hour.
    
    • Note: The Boc group on the pyrrole is acid-labile.[1][2] The color may darken due to pyrrole oxidation; keep under inert atmosphere if possible.[1][2]

  • Purification: Neutralize with sat.

    
    , extract with DCM. Purify via flash chromatography (Silica, 0-40% EtOAc in Hexanes).
    
    • Yield Expectation: 65–75% (2 steps).[1][2]

Optimization Table: Catalyst Screening
CatalystLigand TypeYield (Isolated)Notes

Monodentate Phosphine45%Slow oxidative addition; significant protodeboronation observed.[1]

Bidentate Ferrocenyl 72% Optimal balance of stability and reactivity.

/ XPhos
Biaryl Phosphine68%Excellent but expensive; reserved for sterically hindered substrates.[1][2]

Medicinal Chemistry Applications

A. Kinase Inhibition (Hinge Binding)

The 4-(1H-pyrrol-2-yl)aniline scaffold mimics the adenosine moiety of ATP.[1][2]

  • Mechanism: The pyrrole NH acts as a hydrogen bond donor to the "gatekeeper" residue or the hinge backbone carbonyl.[2] The aniline amine can be derivatized (e.g., to a urea or amide) to access the hydrophobic back-pocket (DFG-out conformation).[1]

  • Design Strategy:

    • Modification 1: Acylation of the aniline amine with a heterocyclic carboxylic acid creates a "Type II" inhibitor profile.[1][2]

    • Modification 2: Halogenation of the pyrrole ring (C3/C4) modulates pKa and metabolic stability.[1][2]

B. Dual AChE/BACE1 Inhibitors (Alzheimer's Disease)

Recent studies demonstrate that linking the pyrrole-aniline scaffold to a hydrazine-carboximidamide moiety creates dual inhibitors for Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1).[1][2]

  • SAR Insight: The biaryl system provides the necessary rigid spacer to span the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE.

Visualizations

Figure 1: Synthesis & Reactivity Workflow

Caption: Logical flow for the synthesis of 4-(1H-pyrrol-2-yl)aniline and subsequent medicinal chemistry diversifications.

SynthesisWorkflow Start 4-Bromoaniline (Substrate) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 85°C, Dioxane Start->Suzuki Boronic N-Boc-Pyrrole-2-boronic acid Boronic->Suzuki Intermediate Protected Intermediate (N-Boc) Suzuki->Intermediate C-C Bond Formation Deprotection TFA / DCM Deprotection Intermediate->Deprotection Boc Removal Product 4-(1H-pyrrol-2-yl)aniline (Target Scaffold) Deprotection->Product Kinase Kinase Inhibitors (Urea/Amide Derivatization) Product->Kinase React aniline NH2 Alzheimers AChE/BACE1 Inhibitors (Hydrazone Formation) Product->Alzheimers Linker attachment

Figure 2: Pharmacophore Mapping

Caption: Structural logic of the scaffold showing H-bond vectors and modification zones.

Pharmacophore Scaffold 4-(1H-pyrrol-2-yl)aniline Core PyrroleNH Pyrrole NH (H-Bond Donor) Targets: Hinge Region (Glu/Met) Scaffold->PyrroleNH AnilineNH2 Aniline NH2 (Nucleophile / H-Bond Donor) Targets: Solvent Front / Back Pocket Scaffold->AnilineNH2 BiarylAxis Biaryl Axis (Conformational Control) Planar vs. Twisted Scaffold->BiarylAxis

Troubleshooting & Expert Tips

  • "Black Tar" Formation: Pyrroles are notoriously electron-rich and prone to oxidative polymerization (polypyrrole formation).[1][2]

    • Solution: Always store the final product under inert gas (Argon/Nitrogen) at -20°C. Perform the deprotection step rapidly and avoid prolonged exposure to air in solution.[1][2]

  • Protodeboronation: The pyrrole-2-boronic acid is unstable.[1][2]

    • Solution: Use the

      
      -Boc protected boronic acid.[1][2][3] The electron-withdrawing Boc group stabilizes the C-B bond against hydrolytic cleavage during the coupling reaction.[1][2]
      
  • Regioselectivity: If using direct arylation (C-H activation) instead of Suzuki coupling, C2 vs C3 selectivity on the pyrrole ring is a challenge.

    • Recommendation: Stick to the Suzuki route for medicinal chemistry scale (<5g) to ensure isomeric purity.[1][2]

References

  • Suzuki Coupling Methodology: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][2] (2018).[1][2][4] Catalysts.

  • Medicinal Chemistry (AChE/BACE1): Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (2024).[1][2][5][6] RSC Advances.

  • Indazole-Pyrrole Analogs: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1][2] (2012).[1][2][3][7][8] Molecules. [1][2]

  • Kinase Inhibitor Scaffolds: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.[1][2][9] (2019).[1][2] Cancer Treatment Journal.

Sources

Application Notes and Protocols for Cross-Coupling Reactions in Pyrrole-Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Introduction: The Strategic Importance of the Pyrrole-Aniline Bond

The synthesis of N-arylpyrroles, formed by the coupling of a pyrrole moiety and an aniline-derived aryl group, is a cornerstone transformation in modern medicinal chemistry and materials science. This structural motif is a privileged scaffold found in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and functional organic materials. The ability to efficiently and selectively construct this C-N bond is therefore of paramount importance to researchers and drug development professionals.

This comprehensive guide provides an in-depth analysis of the primary cross-coupling methodologies for pyrrole-aniline synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of these reactions, offering insights into the rationale behind the selection of catalysts, ligands, bases, and solvents. Our aim is to equip researchers with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for their specific synthetic challenges.

Choosing Your Catalytic Path: Palladium vs. Copper

The choice between a Palladium- or Copper-based catalytic system is a critical first step in planning a pyrrole-aniline synthesis. Each approach presents a unique set of advantages and limitations that must be weighed against the specific requirements of the target molecule and the available resources.

Palladium-catalyzed Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[1] The continuous development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has rendered this method highly efficient, often proceeding under milder conditions than its copper-catalyzed counterpart.[1] However, the higher cost and potential toxicity of palladium can be a concern, particularly in late-stage pharmaceutical synthesis where stringent limits on residual metal content are in place.

Copper-catalyzed Ullmann condensation , the older of the two methods, has experienced a resurgence due to the development of new ligand systems that have significantly expanded its scope and improved reaction conditions.[2] Copper is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative for large-scale applications.[3] While traditionally requiring harsh reaction conditions, modern protocols often proceed at lower temperatures.[4] A notable advantage of copper-catalyzed systems is their tendency to avoid the N,N-diarylation side products that can sometimes be observed with palladium catalysis.[2]

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Cost HigherLower
Generality Very BroadGood, but can be more substrate-dependent
Functional Group Tolerance ExcellentGood to Excellent with modern ligands
Reaction Conditions Often milderTraditionally harsh, but modern methods are milder
Ligands Well-developed phosphines and NHCsDiamines, amino acids, phenols, etc.
Key Advantage High efficiency and broad scopeLow cost, low toxicity, avoids N,N-diarylation
Key Disadvantage Cost and potential toxicityCan require higher catalyst loadings and longer reaction times

Palladium-Catalyzed Pyrrole-Aniline Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] The reaction involves the palladium-catalyzed coupling of an amine (in this case, pyrrole) with an aryl halide or triflate (the aniline precursor).

Mechanistic Insights: The "Why" Behind the Reagents

Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting.

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Pyrrole, Base Amide Complex Amide Complex Ligand Exchange->Amide Complex Reductive Elimination Reductive Elimination Amide Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product N-Arylpyrrole

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The choice of aryl halide is critical; iodides are the most reactive, followed by bromides, chlorides, and triflates. Aryl chlorides often require more electron-rich and bulky ligands to facilitate this step.[6]

  • Ligand Exchange and Deprotonation: The pyrrole coordinates to the palladium center, and a base removes the acidic N-H proton to form a palladium-amido complex. The basicity of the chosen base must be sufficient to deprotonate the pyrrole but not so strong as to cause unwanted side reactions with other functional groups on the substrates.

  • Reductive Elimination: This is the key bond-forming step where the N-arylpyrrole product is formed, and the Pd(0) catalyst is regenerated. The nature of the ligand significantly influences the rate and efficiency of this step. Bulky, electron-rich ligands generally accelerate reductive elimination.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Pyrrole with an Aryl Bromide

This protocol is a robust starting point for the synthesis of a wide range of N-arylpyrroles.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst such as BrettPhos Pd G3

  • A suitable phosphine ligand (e.g., BrettPhos, tBuXPhos)[7]

  • Aryl bromide

  • Pyrrole

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv), pyrrole (1.2-1.5 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Ligand Comparison for the Synthesis of N-Phenylpyrrole

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BrettPhos 1NaOt-BuToluene10012>95
tBuXPhos 1NaOt-BuToluene10012>95
P(i-BuNCH₂CH₂)₃N 1NaOHDioxane10018High

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[6][7]

Copper-Catalyzed Pyrrole-Aniline Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved in recent years through the use of ligands.[8]

Mechanistic Insights: The Role of Ligands and Base

The precise mechanism of the Ullmann reaction is still a subject of some debate, but a generally accepted pathway is illustrated below.

Ullmann_Condensation cluster_1 Catalytic Cycle Cu(I)L Cu(I)L Coordination Coordination Cu(I)L->Coordination Pyrrole, Base Cu(I) Complex Cu(I) Complex Coordination->Cu(I) Complex Oxidative Addition Oxidative Addition Cu(I) Complex->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)L Product Product Reductive Elimination->Product N-Arylpyrrole

Figure 2: A possible catalytic cycle for the Ullmann condensation.

  • Formation of the Copper-Amide Complex: The Cu(I) catalyst coordinates with the pyrrole, and a base facilitates the deprotonation to form a copper(I)-pyrrolide complex. The ligand plays a crucial role in stabilizing this complex and increasing its nucleophilicity.

  • Oxidative Addition: The copper(I)-pyrrolide complex undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate.[9]

  • Reductive Elimination: The N-arylpyrrole product is formed via reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Protocol 2: General Procedure for Ullmann N-Arylation of Pyrrole with an Aryl Iodide

This protocol utilizes a diamine ligand, which has been shown to be highly effective in promoting the copper-catalyzed N-arylation of pyrroles.[4]

Materials:

  • Copper(I) iodide (CuI)

  • A diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Aryl iodide

  • Pyrrole

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or toluene

  • Sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry sealed reaction tube under an inert atmosphere, add CuI (5-10 mol%) and the diamine ligand (10-20 mol%).

  • Addition of Reagents: Add the aryl iodide (1.0 equiv), pyrrole (1.5-2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF or toluene (to achieve a concentration of 0.2-1.0 M with respect to the aryl iodide).

  • Reaction: Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Base and Solvent Effects in the Synthesis of N-Arylpyrroles

BaseSolventTemp (°C)Time (h)Yield (%)
K₃PO₄ Toluene11024High
Cs₂CO₃ DMF12024High
K₂CO₃ Dioxane11024Moderate

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[5]

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity catalysts and ligands. For palladium catalysis, consider using a pre-catalyst to ensure the generation of the active Pd(0) species.

    • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the pyrrole. Consider a stronger base, but be mindful of functional group compatibility.

    • Poor Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation.

  • Side Reactions:

    • Homocoupling of Aryl Halide: This can be an issue in palladium catalysis. Ensure a thoroughly inert atmosphere and use degassed solvents.

    • Hydrodehalogenation: This can occur if a source of hydride is present. Ensure anhydrous conditions.

  • Regioselectivity Issues (for substituted pyrroles):

    • The substitution pattern on the pyrrole ring can influence the site of arylation. Careful selection of protecting groups or directing groups may be necessary.

Safety Precautions

  • Catalysts: Palladium and copper catalysts, as well as their precursors, can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle them under an inert atmosphere.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Anhydrous solvents can be flammable. Work away from ignition sources.

  • Pressure: Reactions in sealed tubes can build up pressure. Use a blast shield and ensure the reaction volume does not exceed the recommended capacity of the vessel.

Characterization of N-Arylpyrroles

The successful synthesis of the target N-arylpyrrole should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum of N-phenylpyrrole, for example, will show characteristic signals for the pyrrole and phenyl protons.[10]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Conclusion

The cross-coupling synthesis of pyrrole-aniline derivatives is a dynamic field with a rich history and a vibrant present. Both palladium- and copper-catalyzed methods offer powerful tools for the construction of these important molecules. By understanding the underlying mechanisms and the critical roles of each reaction component, researchers can navigate the complexities of these transformations and successfully achieve their synthetic goals. The protocols and insights provided in this guide are intended to serve as a solid foundation for this endeavor.

References

  • Verkade, J. G., et al. (2007). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 72(25), 9639-9649.
  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • Chernyshev, V. M., et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(11), 3328.
  • Shokri, A., & Rahim, A. (2015). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 22(3), 964-971.
  • Bíró, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3623-3630.
  • Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Eastgate, M. D., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Anilkumar, G., et al. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. New Journal of Chemistry, 45(37), 17061-17076.
  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Duan, W., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(8), 1581-1587.
  • Wentland, M. P. (2001). Efficient ligand-mediated Ullman coupling of anilines and azoles.
  • Abraham, R. J., et al. (1971). Analysis of the N.M.R. Spectrum of pyrrole. Journal of the Chemical Society B: Physical Organic, 446-451.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Novák, Z., & Kormos, A. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
  • Wikipedia. (2023). Pyrrole. Retrieved from [Link]

  • Bartoszewicz, A., et al. (2021). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Dyes and Pigments, 184, 108820.
  • Le, T., & Sharma, S. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University.
  • Vincent, G., & Williams, R. M. (2007). Copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines.
  • MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(9), 2069-2073.
  • Kappe, C. O. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
  • Evano, G., et al. (2008). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 73(13), 5167-5169.
  • Faivovich, D., et al. (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(6), 488-501.
  • Cavallo, L., et al. (2023).
  • Martínez-Otero, D., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
  • Gunawan, I. A. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 108-125.
  • Buchwald, S. L., et al. (2006). A general, highly flexible Cu-catalyzed domino C-N coupling/hydroamination reaction constitutes a straightforward alternative to existing methodology for the preparation of pyrroles and pyrazoles.
  • Tye, J. W., & Weng, Z. (2014). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1975.
  • Raposo, M. M. M., et al. (2020). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 22(1), 115-128.
  • Blackmond, D. G., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy.
  • Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Kempe, R., & Michlik, S. (2013). A sustainable catalytic pyrrole synthesis.
  • Punniyamurthy, T., et al. (2013). Recent developments in selective N-arylation of azoles.
  • Gryko, D. T., & Tasior, M. (2010). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2010(1), 1-25.
  • Hanna, T. A., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Gunawan, I. A., & Sari, D. P. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 108-125.
  • Cavallo, L., et al. (2023).
  • Novák, Z., et al. (2023).
  • Wang, P., et al. (2023). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Organic Letters, 25(4), 634-639.
  • Sakai, N., et al. (2015). Copper(II)‐Catalyzed [4+1] Annulation of Propargylamines with N,O‐Acetals: Entry to the Synthesis of Polysubstituted Pyrrole Derivatives. European Journal of Organic Chemistry, 2015(12), 2631-2634.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-(1H-pyrrol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-PYR-ANI-001 Status: Active Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Module 1: Immediate Triage (Troubleshooting)

User Issue: "My sample of 4-(1H-pyrrol-2-yl)aniline has changed color or consistency."

Use this decision matrix to determine the immediate viability of your compound before attempting any experiments.

ObservationDiagnosisImmediate Action
Off-white / Pale Yellow Optimal State. High Purity (>98%).Proceed. Use immediately or store under Argon at -20°C.
Pink / Reddish hue Early Oxidation. Formation of quinoid imine intermediates or trace N-oxides.Purify if sensitive. Recrystallization recommended.[1] Usable for robust reactions.
Brown / Dark Crust Advanced Degradation. Significant polymerization (polypyrrole formation) and azo-coupling.Stop. Do not use. Requires chromatographic purification (See Module 4).
Black / Insoluble Tar Irreversible Polymerization. The pyrrole ring has cross-linked.Discard. Recovery is chemically inefficient and likely impossible.

Module 2: The Storage Protocol (Gold Standard)

Objective: Zero-tolerance for oxygen and moisture. Rationale: This molecule contains two highly electron-rich aromatic systems (pyrrole and aniline) conjugated together. This lowers the oxidation potential, making the molecule an "electron pump" that readily donates electrons to atmospheric oxygen, initiating radical polymerization.

The "3-Barrier" Storage System
  • Barrier 1: The Atmosphere (Inert Gas)

    • Protocol: Store exclusively under Argon (Ar).

    • Why Ar > N₂? Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen is lighter and diffuses away more easily if the seal is imperfect.

    • Technique: Flush the vial for 60 seconds with a gentle stream of dry Argon before capping.

  • Barrier 2: The Vessel (Physical Seal)

    • Protocol: Use amber glass vials with Teflon-lined caps.

    • Seal: Wrap the cap junction with Parafilm M® or electrical tape.

    • Avoid: Plastic containers (polymers are permeable to O₂) or caps with simple cardboard liners (they absorb moisture).

  • Barrier 3: The Environment (Thermodynamics)

    • Protocol: Store at -20°C (Standard) or -80°C (Long-term > 6 months) .

    • Mechanism: Oxidation is a kinetic process. Lowering the temperature by 10°C roughly halves the reaction rate (Arrhenius equation).

    • Light: Keep in the dark. Photons can excite the conjugated

      
      -system, generating singlet oxygen (
      
      
      
      ) which rapidly attacks the pyrrole ring.

Module 3: Chemical Mechanics (FAQ)

Q: Why is this specific molecule so unstable compared to plain aniline?

A: It is a "push-push" system.

  • The Pyrrole Factor: Pyrrole is

    
    -excessive. The nitrogen lone pair is delocalized into the ring, making the carbons (especially C2 and C5) highly nucleophilic and prone to radical attack.
    
  • The Conjugation: Linking the aniline to the pyrrole creates an extended conjugation pathway. This raises the HOMO (Highest Occupied Molecular Orbital) energy, making it easier to remove an electron (oxidation).

  • The Acid Trap: Pyrroles are acid-sensitive. They polymerize in the presence of protons (even from slightly acidic silica gel).

Q: Can I store it in solution?

A: High Risk. Solvents contain dissolved oxygen. If you must store a solution:

  • Use degassed anhydrous solvents (Freeze-Pump-Thaw method).

  • Add a sacrificial antioxidant (e.g., BHT) if it doesn't interfere with your downstream chemistry.

  • Preferred Solvent: Toluene or Benzene (chemically inert). Avoid: Chloroform/DCM (can form trace HCl over time, triggering polymerization) or Acetone (can form Schiff bases with the aniline).

Visualizing the Degradation Pathway

The following diagram illustrates why your compound turns black. It is not a single reaction but a cascade.

OxidationCascade Start 4-(1H-pyrrol-2-yl)aniline (Pale Yellow) Radical Radical Cation Intermediate (Highly Reactive) Start->Radical - 1e- (Oxidation) Quinoid Quinoid Imine / N-Oxides (Pink/Red Color) Radical->Quinoid Oxygen Insertion Polymer Polypyrrole-Aniline Crosslinks (Black Insoluble Tar) Radical->Polymer Radical Polymerization Quinoid->Polymer Condensation Oxygen Atmospheric O2 Oxygen->Radical Light UV/Vis Light Light->Radical Acid Trace Acid (H+) Acid->Polymer Acid-Catalyzed Polymerization

Figure 1: The degradation cascade showing how environmental factors lead to irreversible polymerization.

Module 4: Recovery & Purification Protocol

CRITICAL WARNING: Do NOT use standard Silica Gel chromatography without modification. Silica is slightly acidic (pH ~5-6) and will catalyze the polymerization of the pyrrole ring on the column, leading to product loss (streaking) and contamination.

Method A: Recrystallization (Preferred for Purity >85%)
  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Protocol:

    • Dissolve crude solid in minimum hot Ethanol (degassed).

    • Add dropwise hot water until slight turbidity appears.

    • Allow to cool slowly under an Argon atmosphere.

    • Filter the crystals and wash with cold hexanes.

Method B: Buffered Chromatography (For Purity <85%)

If you must run a column, you have two safe options:

  • Neutral Alumina: Use Neutral Aluminum Oxide (Brockmann Grade III) . This is non-acidic and safe for pyrroles.

  • Basified Silica:

    • Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

    • Run the column with 0.5% Et3N in the eluent to maintain basicity.

    • Note: The Et3N neutralizes the acidic sites on the silica, preventing polymerization.

Purification Decision Tree

PurificationWorkflow Input Degraded Sample Check Check Purity (LCMS/NMR) Input->Check HighPurity Purity > 85% Check->HighPurity LowPurity Purity < 85% Check->LowPurity Recryst Recrystallization (EtOH/H2O) HighPurity->Recryst Column Chromatography LowPurity->Column Success Pure Compound (Store under Ar) Recryst->Success Silica Standard Silica Column->Silica Don't do this! Alumina Neutral Alumina OR Basified Silica (+1% Et3N) Column->Alumina Safe Path Fail Polymerization on Column Silica->Fail Alumina->Success

Figure 2: Workflow for selecting the correct purification method to avoid acid-catalyzed degradation.

References

  • Royal Society of Chemistry. Oxidation of pyrrole derivatives: Mechanisms and synthetic applications. Organic & Biomolecular Chemistry. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Standard reference for purification of aromatic amines and pyrroles). [Link]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). (Reference for pKa values of Pyrrole and Aniline). [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-(1H-pyrrol-2-yl)aniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrrol-2-yl)aniline via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of a pyrrole-based boronic acid (or ester) with a halo-aniline derivative.

Q1: My reaction shows low or no conversion. What are the immediate checks?

A: Start with the fundamentals. First, confirm the integrity of your palladium catalyst; palladium black precipitation is a sign of catalyst death. Second, ensure your solvent was rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar). Oxygen can lead to unwanted side reactions like the homocoupling of your boronic acid.[1][2] Finally, verify the quality and purity of your starting materials, as impurities can poison the catalyst.[3]

Q2: I'm observing significant formation of a bipyrrole byproduct (homocoupling). How can I suppress this?

A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or if the oxidative addition step is slow.[1][2] Ensure meticulous degassing of your reaction mixture. Switching to a more electron-rich ligand can accelerate the oxidative addition of the aryl halide, which often outcompetes the homocoupling pathway. Additionally, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes reduce the rate of this side reaction.[4]

Q3: What is the best catalyst-ligand system for coupling an electron-rich pyrrole with an aniline derivative?

A: This is a challenging coupling due to the electron-rich nature of both partners. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Systems utilizing bulky, electron-rich biarylphosphine ligands are often required to promote both the oxidative addition and the difficult reductive elimination steps.[5] Ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points for optimization.[6] Pre-formed palladacycles like the CataCXium A palladacycle have also shown unique reactivity for coupling unprotected anilines.[7]

Q4: My boronic acid seems to be decomposing (protodeboronation). How can I prevent this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, especially with electron-rich heteroaryl boronic acids like those derived from pyrrole.[8][9] This side reaction is often base-catalyzed.[10] Using milder bases (e.g., K₃PO₄ or K₂CO₃ instead of stronger hydroxides), minimizing water content (if anhydrous conditions are used), and avoiding prolonged reaction times at high temperatures can mitigate this issue. Using boronic esters, particularly MIDA boronates, can also enhance stability against protodeboronation.[8]

Q5: How do I select the optimal base and solvent?

A: The base is crucial as it activates the boronic acid for transmetalation.[11][12] For this specific coupling, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred. The choice of solvent depends on the temperature required and the solubility of your reagents. Aprotic polar solvents like dioxane, 2-MeTHF, or toluene, often with a small amount of water, are common.[7] Anhydrous conditions with bases like K₃PO₄ can be effective, but sometimes require a stoichiometric amount of water to function optimally.[13] Screening a combination of bases and solvents is often necessary to find the highest yield.

In-Depth Troubleshooting Guide

When initial checks fail, a more systematic approach is required. This guide breaks down problems by observable symptoms and provides a logical path to a solution.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Diagnostic Steps Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming or is being deactivated. This can happen with old Pd(II) precursors or if the ligand is not effectively reducing the Pd(II) source.Use a fresh batch of palladium precursor. Consider using a pre-catalyst that readily forms Pd(0), such as a palladacycle.[7] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).
Poor Substrate Quality Impurities in either the 4-haloaniline or the pyrrole boronic acid derivative can act as catalyst poisons. Elemental sulfur, for instance, is a known poison.[3]Re-purify starting materials (e.g., recrystallization, column chromatography). Confirm purity by NMR and/or LC-MS.
Suboptimal Ligand The ligand may not be electron-rich enough to promote the oxidative addition of the electron-rich 4-haloaniline or bulky enough to facilitate the final reductive elimination step.Screen a panel of bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos). N-heterocyclic carbene (NHC) ligands can also be effective.[11]
Incorrect Base The base may be too weak to activate the boronic acid for transmetalation, or so strong that it causes substrate decomposition or rapid protodeboronation.Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[14] The choice can be critical; for example, Cs₂CO₃ was found to be optimal with a CataCXium A palladacycle in a similar system.[7]
Solvent Effects The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.Screen solvents like dioxane, 2-MeTHF, toluene, and DMF.[7][15] A switch from dioxane to 2-MeTHF dramatically increased yield in a related ortho-bromoaniline coupling.[7]
Problem 2: Formation of Significant Side Products
Side Product Explanation & Diagnostic Steps Recommended Solution
Homocoupling of Pyrrole Boronic Acid This occurs when two molecules of the boronic acid couple. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors this pathway.[1][2]1. Improve Degassing: Use a robust method like three freeze-pump-thaw cycles. 2. Increase Oxidative Addition Rate: Use a more active ligand system (see above) to ensure the aryl halide couples faster than the boronic acid self-couples.
Protodeboronation of Pyrrole Boronic Acid The C-B bond is cleaved and replaced by a C-H bond. This is common with electron-rich heterocycles and is often facilitated by base and protic sources (like water).[9]1. Use a Milder Base: Switch from hydroxides or alkoxides to carbonates or phosphates (K₂CO₃, K₃PO₄). 2. Use a Boronic Ester: Pinacol or MIDA esters are generally more stable than the corresponding boronic acids.[8] 3. Minimize Reaction Time/Temp: Monitor the reaction closely and stop it once the starting material is consumed.
Reductive Dehalogenation of 4-Haloaniline The aryl halide is converted to aniline. This can occur if the transmetalation or reductive elimination steps are slow, allowing for side reactions like β-hydride elimination (if applicable) or reaction with trace water.This often points to a problem with the transmetalation step. Ensure the base is effective and the boronic acid is active. A different ligand may be required to facilitate the catalytic cycle more efficiently.

Visualizing the Process

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Issues can arise at any stage of this cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product (Ar-Ar') Pd0->OA PdII_Aryl->TM PdII_Diaryl->RE ArylHalide Ar-X (4-Haloaniline) ArylHalide->OA Organoboron Ar'-B(OR)₂ (Pyrrole Boronic Acid/Ester) Organoboron->TM Base Base (e.g., K₂CO₃) Base->TM caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow

When a reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Purity Are starting materials pure? Start->Check_Purity Check_Inert Is the system truly inert? Check_Purity->Check_Inert Yes Purify Re-purify/verify starting materials Check_Purity->Purify No Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Degas Improve degassing protocol (e.g., freeze-pump-thaw) Check_Inert->Degas No Screen_Ligands Screen bulky, electron-rich phosphines (SPhos, XPhos) Check_Catalyst->Screen_Ligands No Problem_Solved Problem Solved Check_Catalyst->Problem_Solved Yes Purify->Check_Purity Degas->Check_Inert Screen_Base_Solvent Screen bases and solvents (K₂CO₃, Cs₂CO₃ in Dioxane, 2-MeTHF) Screen_Ligands->Screen_Base_Solvent Screen_Base_Solvent->Problem_Solved caption Fig 2. Troubleshooting Decision Tree

Caption: Fig 2. Troubleshooting Decision Tree

Recommended Optimization Protocol

This protocol provides a robust starting point for the synthesis of 4-(1H-pyrrol-2-yl)aniline. It is designed as a template for systematic optimization. The reaction involves coupling an N-protected pyrrole-2-boronic acid pinacol ester with 4-bromoaniline. The N-protecting group (e.g., Boc) is often crucial to prevent side reactions and improve stability.[9][16]

Materials
  • Aryl Halide: 4-Bromoaniline (1.0 equiv)

  • Boronic Ester: N-Boc-pyrrol-2-ylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • Solvent: 2-MeTHF or Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask, add the 4-bromoaniline, N-Boc-pyrrol-2-ylboronic acid pinacol ester, K₃PO₄, palladium source, and ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be degassed by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the 4-bromoaniline. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[17]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (N-Boc-4-(1H-pyrrol-2-yl)aniline) can be purified by flash column chromatography on silica gel.

  • Deprotection (if necessary): The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final product, 4-(1H-pyrrol-2-yl)aniline.

Optimization Screening Table

Systematic optimization is the most efficient path to high yields.[15][18] Use the following template to guide your experiments.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100Result
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane100Result
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)2-MeTHF80Result
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80Result
5CataCXium A (3)-Cs₂CO₃ (2)2-MeTHF80Result

DME: Dimethoxyethane

This structured approach, combining mechanistic understanding with systematic experimentation, provides the most reliable path to successfully synthesizing 4-(1H-pyrrol-2-yl)aniline and other challenging biaryl compounds.

References

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Nature. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Gant, T. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit user discussion on r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. Available at: [Link]

  • Bellan, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Alonso, F., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Ackermann, L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]

  • Schmidt, F., et al. (2014). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Andronescu, C., & Gulea, A. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers. Available at: [Link]

  • D'Urso, A., et al. (2015). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Semba, K., & Nakao, Y. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

  • Schmidt, F., et al. (2014). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

Sources

recrystallization solvents for 4-(1H-pyrrol-2-yl)aniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1H-pyrrol-2-yl)aniline via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges and achieve high purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-(1H-pyrrol-2-yl)aniline. The solutions are based on fundamental crystallization principles and experience with structurally related aromatic amines.

Q1: My 4-(1H-pyrrol-2-yl)aniline will not dissolve in the hot solvent, even at its boiling point. What should I do?

A1: This is a common issue indicating that the solvent's polarity is not a good match for your compound or you are not using enough solvent.

  • Probable Cause: The solvent is too non-polar or you have a highly concentrated, potentially impure starting material. 4-(1H-pyrrol-2-yl)aniline possesses both a polar N-H bond in the pyrrole ring and the aniline amine group, capable of hydrogen bonding, but also a significant non-polar aromatic surface area. A solvent that cannot overcome the crystal lattice energy will be ineffective.

  • Solutions & Scientific Rationale:

    • Incremental Solvent Addition: Add small, measured volumes of the hot solvent to your flask. Allow the solution to return to a boil after each addition. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound in a large excess, which would drastically reduce your yield[1].

    • Increase Polarity (Solvent Choice): If you are using a non-polar solvent like hexane or toluene, it is likely unsuitable. Consider switching to a more polar solvent. Alcohols like ethanol or methanol are often excellent choices for substituted anilines as they can engage in hydrogen bonding[1][2].

    • Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system is a powerful alternative. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol, where it is very soluble). Then, slowly add a hot "poor" solvent (e.g., water or hexane, where it is insoluble) until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly[3][4]. This technique allows for fine-tuning of the solvent environment's polarity.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice. The melting point of a related isomer, 2-(1H-pyrrol-1-yl)aniline, is 96-98°C[5].

  • Probable Cause: The boiling point of your chosen solvent is too high, or the solution is too concentrated, leading to a high degree of supersaturation. Impurities can also suppress the melting point of the solute, exacerbating this issue.

  • Solutions & Scientific Rationale:

    • Re-heat and Add More Solvent: The most direct solution is to heat the mixture until the oil redissolves completely, then add more of the same solvent to lower the saturation concentration. This reduces the temperature at which the compound will begin to precipitate upon cooling.

    • Switch to a Lower-Boiling Solvent: If the problem persists, your solvent's boiling point is likely too high. For example, if you are using water (BP 100°C) and the compound oils out, switching to ethanol (BP 78°C) may solve the problem by ensuring the solution cools below the compound's melting point before it becomes supersaturated.

    • Promote Crystallization: Induce crystallization above the "oiling out" temperature. After the solution has cooled slightly (but before oiling occurs), scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful crystallization.

Q3: The recrystallization resulted in very low or no recovery of my compound. Why did this happen?

A3: A low yield suggests that your compound remained dissolved in the cold solvent.

  • Probable Cause:

    • You used a large excess of the recrystallization solvent.

    • The chosen solvent is too "good" at room temperature, meaning your compound has significant solubility even when cold.

    • The cooling process was too rapid, or the final cooling temperature was not low enough.

  • Solutions & Scientific Rationale:

    • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your compound[6]. This ensures the solution is saturated and that the solubility difference between hot and cold will be maximized.

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound when hot but have very low solubility when cold[7]. Test your solvent choice on a small scale: a few milligrams of your compound should not dissolve in a few drops of the solvent at room temperature but should dissolve completely upon heating.

    • Modify the Solvent System: If your compound is too soluble in a solvent like ethanol, you can decrease its solubility at cold temperatures by using a mixed solvent system. An ethanol/water mixture is a classic example where adding water (a poor solvent for many organic compounds) reduces the overall solvating power upon cooling[1].

    • Maximize Precipitation: Ensure the solution cools slowly to room temperature to allow for the formation of large, pure crystals. Then, place the flask in an ice-water bath to minimize the compound's solubility and maximize the yield before filtration[8].

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: The color is likely due to highly conjugated, polar impurities or oxidation byproducts, which are common with aniline derivatives[9][10].

  • Probable Cause: The colored impurities have similar solubility profiles to your target compound.

  • Solutions & Scientific Rationale:

    • Activated Charcoal Treatment: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal has a high surface area and adsorbs large, flat, polar molecules, which are often the source of color.

    • Perform a Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Proceed with Cooling: Once the charcoal is removed, allow the hot, colorless filtrate to cool as you normally would to obtain pure crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for 4-(1H-pyrrol-2-yl)aniline?

A1: Solvent selection is an empirical process, but it should be guided by the structure of your molecule. The key is to find a solvent that provides high solubility at high temperatures and low solubility at low temperatures[6][7]. Given the lack of specific recrystallization data for this isomer, we can infer from related structures.

  • Structural Considerations: The molecule has a polar aniline head and a pyrrole ring capable of N-H hydrogen bonding, alongside two aromatic rings contributing to its non-polar character. This mixed polarity suggests that moderately polar solvents are excellent starting points.

  • Promising Candidates:

    • Ethanol or Isopropanol: These are often the best starting points for aromatic amines[1][3]. A related compound, N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, was successfully recrystallized from ethanol[11].

    • Ethyl Acetate/Heptane: This is a classic mixed-solvent system that works for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, and heptane is the "poor" anti-solvent[12].

    • Toluene: If the compound is less polar than anticipated, toluene could be effective.

    • Water: Due to the large non-polar surface area, water alone is unlikely to be a good solvent, as a related isomer is noted as insoluble in water[5]. However, it can be an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.

The workflow below illustrates a logical approach to solvent screening.

Solvent Selection Workflow

Solvent_Selection cluster_0 Step 1: Small-Scale Solubility Tests cluster_1 Step 2: Evaluate Solubility cluster_2 Step 3: Test Hot Solubility & Final Selection cluster_3 Step 4: Decision Start Place ~20mg of crude compound in separate test tubes Solvents Add 0.5 mL of a candidate solvent (e.g., Ethanol, Toluene, Ethyl Acetate) to each tube at Room Temp Start->Solvents Check_Cold Observe Solubility at Room Temp Soluble_Cold Soluble at Room Temp Check_Cold->Soluble_Cold Yes Insoluble_Cold Insoluble/Slightly Soluble at Room Temp Check_Cold->Insoluble_Cold No Bad_Solvent Result: Poor single solvent. Consider as 'good' solvent for a mixed pair. Soluble_Cold->Bad_Solvent Heat_Sample Heat the 'Insoluble' sample to boiling Insoluble_Cold->Heat_Sample Check_Hot Does it dissolve? Heat_Sample->Check_Hot Insoluble_Hot Insoluble when Hot Check_Hot->Insoluble_Hot No Soluble_Hot Soluble when Hot Check_Hot->Soluble_Hot Yes Try_Mixed Result: Poor single solvent. Consider using a mixed-solvent system. Insoluble_Hot->Try_Mixed Good_Solvent Result: Good candidate for single-solvent recrystallization. Soluble_Hot->Good_Solvent

Caption: Decision workflow for selecting a recrystallization solvent.

Q2: What is a reasonable expectation for yield and purity?

A2: A successful recrystallization represents a trade-off between purity and yield.

  • Purity: The primary goal is to significantly increase purity. Ideally, you should aim for >99% purity, which can be assessed by techniques like NMR, HPLC, or melting point analysis. A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity.

  • Yield: A yield of 60-80% is generally considered good for a single recrystallization. Yields can be lower if the crude material is very impure or if an excessive amount of solvent was used. It is sometimes possible to obtain a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Q3: Can I use a rotary evaporator to speed up crystal formation?

A3: This is not recommended. Rapidly removing solvent via rotary evaporation leads to precipitation, not crystallization.

  • Crystallization vs. Precipitation: Crystallization is a slow, thermodynamically controlled process where molecules arrange themselves into a highly ordered, pure lattice, excluding impurities[8]. Precipitation is a rapid, kinetically controlled process where the solid crashes out of solution, trapping impurities within the amorphous solid[8]. Slow cooling is essential for achieving high purity.

Data Summary & Experimental Protocols
Solvent Properties for Screening

The following table provides a list of candidate solvents and their relevant properties to aid in your selection process.

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol 78Polar ProticExcellent general-purpose solvent for anilines; capable of H-bonding. Used for similar compounds[2][11].
Methanol 65Polar ProticSimilar to ethanol but more volatile; good for polar compounds[2].
Isopropanol 82Polar ProticA slightly less polar alcohol, often a good alternative to ethanol[3].
Ethyl Acetate 77Polar AproticGood "good" solvent for compounds of intermediate polarity; often used in a pair with a non-polar solvent[4].
Toluene 111Non-polarSuitable if the compound is found to be less polar; higher boiling point can be a disadvantage.
Heptane/Hexane 98 / 69Non-polarExcellent "poor" or "anti-solvents" to be paired with more polar solvents like ethyl acetate or ethanol[3][12].
Water 100Polar ProticLikely a poor solvent on its own but an excellent anti-solvent to pair with alcohols[1][8].
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude 4-(1H-pyrrol-2-yl)aniline in an Erlenmeyer flask with a stir bar. Add the minimum volume of ethanol to the flask and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Set up a gravity filtration with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter quickly to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(1H-pyrrol-2-yl)aniline in the minimum amount of boiling ethyl acetate ("good" solvent).

  • Addition of Anti-solvent: While keeping the solution hot, add heptane ("poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold heptane or a pre-chilled mixture of ethyl acetate/heptane.

  • Drying: Dry the purified crystals under vacuum.

References
  • Scribd. Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent | Request PDF. [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

  • SIELC Technologies. (2018). 2-(1H-Pyrrol-1-yl)aniline. [Link]

  • The Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. [Link]

  • International Union of Crystallography. (2012). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. [Link]

  • National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. (2023). In which inorganic solvent does polypyrrole dissolve?. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. [Link]

  • ChemBK. 2-(1H-PYRROL-1-YL)ANILINE. [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • Cerritos College. Purification of Impure Acetanilide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 4-(1H-pyrrol-2-yl)aniline and 4-(1H-pyrrol-1-yl)aniline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Connectivity in Pyrrole Isomers

In synthetic chemistry and drug development, the precise structural characterization of isomers is a non-negotiable cornerstone of research. Positional isomers, such as 4-(1H-pyrrol-2-yl)aniline and 4-(1H-pyrrol-1-yl)aniline, present a classic analytical challenge. Both molecules share the same molecular formula (C₁₀H₁₀N₂) and core fragments, differing only in the point of attachment between the aniline and pyrrole rings—a C-C bond versus a C-N bond. This subtle difference in connectivity can lead to vastly different chemical, physical, and biological properties. This guide provides a definitive, experiment-backed methodology for unambiguously distinguishing these two isomers using the power of Nuclear Magnetic Resonance (NMR) spectroscopy, moving from simple 1D techniques to conclusive 2D correlation experiments.

G cluster_0 4-(1H-pyrrol-1-yl)aniline (N-Substituted) cluster_1 4-(1H-pyrrol-2-yl)aniline (C-Substituted) Isomer1 Isomer2

Figure 1: Molecular structures of the N-substituted and C-substituted aniline isomers.

Part 1: The First Clues - Analysis of 1D ¹H and ¹³C NMR Spectra

The initial and most direct approach to structural elucidation begins with one-dimensional ¹H and ¹³C NMR. The inherent symmetry, or lack thereof, in each isomer provides the most powerful initial diagnostic tool.

The Causality of Symmetry in NMR
  • 4-(1H-pyrrol-1-yl)aniline (N-Substituted Isomer): In this molecule, the aniline ring is attached to the nitrogen atom of the pyrrole ring. This substitution pattern preserves the C₂v symmetry axis of the pyrrole ring. Consequently, the protons and carbons at positions 2 and 5 are chemically equivalent, as are the protons and carbons at positions 3 and 4. This symmetry dramatically simplifies the resulting NMR spectra.

  • 4-(1H-pyrrol-2-yl)aniline (C-Substituted Isomer): Here, the C2 position of the pyrrole ring is attached to the aniline ring. This breaks the pyrrole's symmetry. As a result, all three protons (on C3, C4, C5) and all four carbons (C2, C3, C4, C5) of the pyrrole ring are chemically distinct, leading to a more complex spectrum. A key feature is the presence of a pyrrole N-H proton, which is absent in the N-substituted isomer.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum provides an immediate visual distinction. The most telling region is that of the pyrrole protons (typically 6.0-7.5 ppm).

  • N-Substituted Isomer: Expect two signals for the four pyrrole protons.

    • H2/H5 (α-protons): A single signal, likely a triplet, integrating to 2H.

    • H3/H4 (β-protons): A second signal, also likely a triplet, integrating to 2H.

  • C-Substituted Isomer: Expect three distinct signals for the three pyrrole C-H protons, along with a signal for the pyrrole N-H.

    • H3, H4, H5: Three separate signals, each integrating to 1H, with complex splitting patterns (e.g., doublet of doublets, multiplet).

    • Pyrrole N-H: A broad singlet, whose chemical shift is highly solvent-dependent.[1]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum offers an even more definitive and straightforward distinction based on a simple signal count for the pyrrole ring carbons.

  • N-Substituted Isomer: Due to symmetry, only two signals are expected for the pyrrole carbons.

    • C2/C5 (α-carbons)

    • C3/C4 (β-carbons)

  • C-Substituted Isomer: With no symmetry, four distinct signals are expected for the pyrrole carbons (C2, C3, C4, C5).

Data Summary: Predicted NMR Signals
IsomerNMR ExperimentKey FeaturePredicted Pyrrole SignalsPredicted Aniline Signals
4-(1H-pyrrol-1-yl)aniline ¹H NMRSymmetry2 signals (2H each, e.g., triplets)AA'BB' system (2 signals, 2H each)
¹³C NMRSymmetry2 signals4 signals
4-(1H-pyrrol-2-yl)aniline ¹H NMRAsymmetry3 C-H signals (1H each) + 1 N-H signal (broad)AA'BB' system (2 signals, 2H each)
¹³C NMRAsymmetry4 signals4 signals

Part 2: Unambiguous Proof - The Power of 2D Correlation Spectroscopy

While 1D NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide irrefutable proof of connectivity and spatial relationships. These techniques are invaluable for complex molecules or when 1D signals overlap.[2][3]

HMBC: Mapping the Molecular Skeleton

The HMBC experiment is the gold standard for determining connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly attached, allowing us to piece together the molecular framework.[4][5]

  • For 4-(1H-pyrrol-1-yl)aniline (N-Substituted): The key correlation to observe is between the aniline protons ortho to the nitrogen (H-ortho) and the α-carbons (C2/C5) of the pyrrole ring. This ³J(C,H) correlation unequivocally establishes the Aniline-N-Pyrrole connectivity.

  • For 4-(1H-pyrrol-2-yl)aniline (C-Substituted): Two key correlations will be decisive:

    • A correlation between the aniline protons ortho to the pyrrole ring (H-ortho) and the C2 carbon of the pyrrole. This ³J(C,H) coupling confirms the Aniline-C2 bond.

    • Correlations from the pyrrole N-H proton to the adjacent pyrrole carbons (C2 and C5). This is a unique signature of the C-substituted isomer and is impossible in the N-substituted counterpart.

G cluster_0 Key HMBC Correlation: N-Substituted Isomer cluster_1 Key HMBC Correlations: C-Substituted Isomer Aniline_H_ortho Aniline H-ortho Pyrrole_C_alpha Pyrrole C2/C5 Aniline_H_ortho->Pyrrole_C_alpha  ³J(C,H) across N Aniline_H_ortho2 Aniline H-ortho Pyrrole_C2 Pyrrole C2 Aniline_H_ortho2->Pyrrole_C2  ³J(C,H) across C-C Pyrrole_NH Pyrrole N-H Pyrrole_NH->Pyrrole_C2  ²J(C,H) Pyrrole_C5 Pyrrole C5 Pyrrole_NH->Pyrrole_C5  ²J(C,H)

Figure 2: Decisive HMBC correlations for distinguishing the two isomers.

NOESY: Proximity Through Space

The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds.[6] This provides complementary information to confirm the proposed structures.

  • N-Substituted Isomer: A strong cross-peak is expected between the aniline H-ortho protons and the pyrrole H2/H5 protons, as they are in close spatial proximity.

  • C-Substituted Isomer: A NOESY correlation should be observed between the aniline H-ortho protons and the H3 proton of the pyrrole ring. Additionally, a correlation between the pyrrole N-H proton and the adjacent H5 proton would further validate the assignment.

Part 3: Experimental Design and Self-Validating Protocols

A robust experimental design is crucial for generating high-quality, unambiguous data. The following workflow is designed to be self-validating, where each step confirms the hypothesis of the previous one.

G cluster_workflow Experimental Workflow A 1. Sample Preparation (~5-10 mg in 0.6 mL DMSO-d₆) B 2. Acquire 1D Spectra (¹H and ¹³C{¹H}) A->B C 3. Initial Analysis (Count signals, check symmetry) B->C D 4. Hypothesis Formulation (Is it C- or N-substituted?) C->D E 5. Acquire 2D Spectra (gHMBC and NOESY) D->E For confirmation F 6. Confirm Connectivity (Analyze key correlations) E->F G 7. Final Structure Assignment F->G

Figure 3: Logical workflow for NMR-based isomer differentiation.

Protocol 1: Sample Preparation

Causality: The choice of solvent is a critical experimental parameter. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for these specific compounds. DMSO is a hydrogen-bond accepting solvent, which slows down the exchange of the labile N-H protons (aniline -NH₂ and pyrrole -NH) and shifts them further downfield, making them easier to observe and distinguish from other aromatic signals.[7][8][9]

  • Weighing: Accurately weigh 5-10 mg of the aniline isomer sample directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of high-purity deuterated solvent (DMSO-d₆ recommended).

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming problems.

Protocol 2: NMR Data Acquisition

Causality: Standard 1D and 2D pulse programs are sufficient. The key is to ensure adequate resolution and signal-to-noise for all signals, especially the low-intensity ¹³C signals and 2D cross-peaks.

  • Instrument Setup: Lock and shim the spectrometer on the DMSO-d₆ solvent signal. Ensure proper tuning and matching of the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral width covers the range from approximately 0 to 12 ppm to include the downfield N-H protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to clearly observe all carbon signals, including quaternary carbons (which have longer relaxation times).

  • gHMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (gHMBC).

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

  • NOESY Acquisition:

    • Acquire a standard 2D NOESY spectrum.

    • Use a mixing time appropriate for a small molecule (e.g., 500-800 ms) to allow for the buildup of Nuclear Overhauser Effect cross-peaks.

Conclusion: A Multi-faceted and Definitive Approach

Distinguishing between 4-(1H-pyrrol-2-yl)aniline and 4-(1H-pyrrol-1-yl)aniline is a straightforward process when a systematic NMR strategy is employed. The differentiation hinges on fundamental principles of molecular symmetry, which are directly reflected in the complexity of the resulting spectra.

  • 1D NMR (¹H and ¹³C) provides the first, and often sufficient, evidence. A simple count of the signals arising from the pyrrole ring is the most powerful initial diagnostic.

  • 2D NMR (HMBC) offers irrefutable confirmation of the C-C versus C-N linkage between the two rings, serving as the ultimate arbiter in any case of ambiguity.

By following the protocols and interpretative logic outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately assign the correct structure to their synthesized compounds, ensuring the integrity and validity of their subsequent research.

References

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. ¹H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol.[Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.[Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • ResearchGate. Effect of varying ratios of solvent in the mixture of CDCl₃ and DMSO-d₆ on the chemical shifts of the NH proton.[Link]

  • Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[Link]

  • ResearchGate. What are the best structural characterization techniques for positional isomers?[Link]

  • ResearchGate. Full ¹H and ¹³C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions.[Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC).[Link]

  • Quora. What are the effects of different solvents on NMR spectra like CDCl₃, C₆D₆, CD₃COCD₃, CD₃SOCD₃?[Link]

  • YouTube. 2D NMR: NOESY NMR INTERPRETATION.[Link]

  • Goh, G. T., et al. (2011). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 30(11), 2924-2930. [Link]

  • ResearchGate. How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?[Link]

  • Oregon State University. ¹H NMR Chemical Shift.[Link]

  • MDPI. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives.[Link]

  • Chemistry Connected. ¹H NMR Chemical Shifts.[Link]

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Technical Comparison Guide: FTIR Characterization of 4-(1H-pyrrol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(1H-pyrrol-2-yl)aniline (also known as 2-(4-aminophenyl)pyrrole) is a bifunctional monomer bridging the chemistry of polyanilines and polypyrroles .[1][2] Unlike its more common N-linked isomer (4-(1H-pyrrol-1-yl)aniline), this C-C linked molecule retains a free pyrrolic nitrogen, offering dual active sites for polymerization and hydrogen bonding.[1][2]

This guide provides a definitive FTIR spectral analysis to distinguish this specific isomer from its structural alternatives. It is designed for researchers synthesizing conductive polymers, molecular wires, or functionalized dyes who need to validate structural integrity before polymerization.[1][2]

Key Differentiator

The presence of a secondary amine (pyrrole N-H) in addition to the primary aniline amine is the critical spectroscopic fingerprint that distinguishes this product from its N-substituted alternatives.[1][2]

Experimental Protocol: FTIR Acquisition

To ensure spectral fidelity, the following protocol is recommended. This method minimizes moisture interference, which can obscure critical N-H stretching regions.[1][2]

Sample Preparation (Solid State)
  • Method: KBr Pellet (Preferred for resolution) or ATR (Attenuated Total Reflectance).[1][2]

  • Ratio: 1-2 mg sample : 200 mg KBr (spectroscopic grade).[1][2]

  • Drying: Dry KBr powder at 110°C for 2 hours prior to use to remove hygroscopic water bands (~3400 cm⁻¹) that interfere with pyrrole analysis.[1][2]

  • Compression: Apply 8-10 tons of pressure for 2 minutes to form a transparent disc.[1][2]

Instrument Parameters
  • Range: 4000 – 400 cm⁻¹[2][3]

  • Resolution: 4 cm⁻¹[2]

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Background: Fresh KBr pellet or clean ATR crystal (air background).

Characteristic FTIR Peaks of 4-(1H-pyrrol-2-yl)aniline

The spectrum is a superposition of a para-substituted aniline and a 2-substituted pyrrole.[1][2]

Spectral Assignment Table
Frequency (cm⁻¹)Vibration ModeFunctional GroupStructural Significance
3450 – 3380 ν(N-H) Stretch (Secondary)Pyrrole Ring CRITICAL: Confirms C-C linkage (free Pyrrole N).[1][2] Often sharp.
3350 – 3200 ν(N-H) Stretch (Primary)Aniline (-NH₂) Appears as a doublet (Asym/Sym stretch).[1][2] Overlaps with pyrrole band.[1][2][4][5][6][7]
3100 – 3000 ν(C-H) Stretch (Aromatic)Benzene/Pyrrole RingsTypical aromatic signature.[1][2]
1620 – 1590 δ(N-H) ScissoringAniline (-NH₂)Confirmation of primary amine.
1580 – 1450 ν(C=C) / ν(C=N) StretchAromatic SkeletonSkeletal vibrations of both pyrrole and benzene rings.[1][2]
1320 – 1250 ν(C-N) StretchAniline (C-N)Bond connecting benzene to the amine group.[1][2]
1150 – 1000 δ(C-H) In-planePyrrole RingCharacteristic of 2-substituted pyrroles.
840 – 800 δ(C-H) Out-of-planeBenzene (Para) DIAGNOSTIC: Strong band indicating para-substitution (1,4-disubstitution).[1][2]
740 – 720 δ(C-H) Out-of-planePyrrole RingDeformation of the pyrrole ring C-H bonds.[1][2]

Note: The exact position of the Pyrrole N-H stretch (3450-3380 cm⁻¹) is highly sensitive to hydrogen bonding.[1][2] In the solid state, it may broaden and shift to lower wavenumbers (3300 cm⁻¹), merging with the aniline doublet.[1][2] Dilute solution IR (in CCl₄) can resolve these into distinct sharp peaks.[1][2]

Comparative Analysis: Product vs. Alternatives

Distinguishing 4-(1H-pyrrol-2-yl)aniline from its isomers and polymers is the primary challenge.[1][2]

Comparison 1: The Isomer Check (C-C vs N-C Linkage)

The most common impurity or alternative synthesis product is 4-(1H-pyrrol-1-yl)aniline (also called N-(4-aminophenyl)pyrrole), where the aniline is attached to the pyrrole nitrogen.[1][2]

FeatureProduct: 4-(1H-pyrrol-2-yl)aniline Alternative: 4-(1H-pyrrol-1-yl)aniline
Linkage C-C Bond (Aniline C4 to Pyrrole C2)N-C Bond (Aniline C4 to Pyrrole N1)
Pyrrole N-H Present (~3400 cm⁻¹) ABSENT
Total N-H Bands 3 Bands (1 Pyrrole + 2 Aniline)2 Bands (2 Aniline only)
Symmetry Lower SymmetryHigher Symmetry

Decision Logic: If you observe a clean doublet in the 3400-3200 region, you likely have the N-linked isomer.[1][2] If you observe a complex triplet or a sharp peak superimposed on a doublet, you have the desired C-linked product.[1][2]

Comparison 2: Monomer vs. Polymer

When used as a monomer, the disappearance of specific peaks confirms polymerization.[1][2]

  • Polymerization at Aniline N: Loss of the NH₂ doublet (3350-3200 cm⁻¹) and N-H scissoring (1600 cm⁻¹).[2]

  • Polymerization at Pyrrole C5: Changes in the fingerprint region (700-800 cm⁻¹) due to substitution at the 5-position of the pyrrole ring.

Structural Visualization & Logic Map

The following diagram illustrates the structural nodes and the decision logic for identifying the correct isomer using FTIR.

FTIR_Analysis cluster_fingerprint Confirmation (Fingerprint) Sample Unknown Sample (Pyrrolyl-Aniline) NH_Region Analyze 3200-3500 cm⁻¹ (N-H Stretching) Sample->NH_Region Isomer_Check Pyrrole N-H Peak? NH_Region->Isomer_Check Identify Bands Product 4-(1H-pyrrol-2-yl)aniline (C-C Linked) • Pyrrole NH: PRESENT • Aniline NH₂: PRESENT Isomer_Check->Product Band Detected (~3400 cm⁻¹) Alternative 4-(1H-pyrrol-1-yl)aniline (N-C Linked) • Pyrrole NH: ABSENT • Aniline NH₂: PRESENT Isomer_Check->Alternative Band Absent Para Para-Subst. Benzene (800-840 cm⁻¹) Product->Para PyrroleDef Pyrrole Ring Def. (720-740 cm⁻¹) Product->PyrroleDef

Caption: Logical workflow for distinguishing the C-C linked 4-(1H-pyrrol-2-yl)aniline from its N-linked isomer based on N-H spectral features.

References

  • PubChem. (2025).[1][2] 2-(1H-pyrrol-1-yl)aniline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

    • Context: Provides comparative spectral data for the N-linked isomer (Altern
  • Context: Reference for the physical properties and purity standards of the isomer.
  • ResearchGate. (2025).[1][2] FTIR spectrum of 2-Phenylpyrrole. Available at: [Link][1][2]

    • Context: Used to ground the assignments for the 2-substituted pyrrole ring vibrations (C-C linked analog).[1][2]

  • MDPI. (2025). Fluorescence and FTIR Spectra Analysis of Phenyl Porphyrins. Available at: [Link][1][2]

    • Context: Detailed assignment of Pyrrole N-H and C-H vibrations in phenyl-substituted pyrrole systems.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 4-(1H-pyrrol-2-yl)aniline and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The compound 4-(1H-pyrrol-2-yl)aniline, a molecule featuring a pyrrole ring linked to an aniline moiety, presents an interesting case for characterization due to the interplay of its aromatic and heterocyclic systems. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 4-(1H-pyrrol-2-yl)aniline. As no definitive, published spectrum for this specific compound is readily available, we will deduce its fragmentation pathways based on well-established principles governing its constituent functional groups. This guide will compare the utility of mass spectrometry against other core analytical techniques, providing researchers with the critical insights needed to select the most effective characterization methodologies.

The Decisive Role of Ionization: EI vs. ESI

The fragmentation pattern of a molecule is not an immutable property; it is profoundly influenced by the energy imparted during the ionization process. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) dictates the type and extent of fragmentation observed, and consequently, the nature of the structural information obtained.

  • Electron Ionization (EI): This high-energy method (typically 70 eV) is well-suited for volatile and thermally stable compounds, often in conjunction with Gas Chromatography (GC-MS).[1] It bombards the molecule with electrons, causing the ejection of an electron to form a high-energy molecular ion (M•+). This excess energy induces extensive fragmentation, creating a complex but highly reproducible "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique ideal for less volatile or thermally labile molecules, making it highly compatible with Liquid Chromatography (LC-MS).[2] It generates ions from a solution, typically by protonating the analyte to form a protonated molecule ([M+H]+).[2] This process imparts minimal excess energy, resulting in little to no in-source fragmentation. To glean structural information, tandem mass spectrometry (MS/MS) is required, wherein the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).[3]

Predicted Fragmentation Pathways of 4-(1H-pyrrol-2-yl)aniline

The molecular formula of 4-(1H-pyrrol-2-yl)aniline is C₁₀H₁₀N₂, yielding a monoisotopic mass of approximately 158.08 Da.[4] In accordance with the nitrogen rule, the presence of an even number of nitrogen atoms results in an even nominal molecular mass.[5]

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a prominent molecular ion peak (M•+) at m/z 158 due to the stability conferred by the two aromatic rings. The subsequent fragmentation cascade is likely to proceed through several competing pathways initiated by the radical cation.

  • Loss of a Hydrogen Radical (H•): A common fragmentation for aromatic compounds is the loss of a hydrogen atom to form a stable, even-electron cation, resulting in a significant peak at m/z 157 .[6]

  • Cleavage of the C-N bond: The bond between the aniline and pyrrole rings is a likely point of cleavage. This could lead to the formation of a pyrrole cation at m/z 67 or an aniline radical cation at m/z 92 .

  • Ring Fragmentation of Pyrrole: The pyrrole ring itself can undergo cleavage. A characteristic loss for pyrroles is the expulsion of hydrogen cyanide (HCN), which would lead to a fragment at m/z 131 (158 - 27).

  • Aniline Fragmentation: The aniline portion can also fragment, potentially losing the amino group or undergoing more complex rearrangements.

M 4-(1H-pyrrol-2-yl)aniline (M•+) m/z 158 F157 [M-H]+ m/z 157 M->F157 - H• F131 [M-HCN]+ m/z 131 M->F131 - HCN F92 Aniline radical cation m/z 92 M->F92 C-N Cleavage F67 Pyrrole cation m/z 67 M->F67 C-N Cleavage MH [M+H]+ m/z 159 F142 [M+H-NH₃]+ m/z 142 MH->F142 - NH₃ F92 Phenylaminyl cation m/z 92 MH->F92 - C₄H₅N (Pyrrole) F133 [M+H-C₂H₂]+ m/z 133 MH->F133 - C₂H₂

Caption: Predicted ESI-MS/MS Fragmentation of 4-(1H-pyrrol-2-yl)aniline.

IonizationPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
EI 158 (M•+)157H• (Hydrogen radical)
131HCN (Hydrogen cyanide)
92C₄H₄N• (Pyrrolyl radical)
ESI-MS/MS 159 ([M+H]+)142NH₃ (Ammonia)
92C₄H₅N (Pyrrole)
133C₂H₂ (Acetylene)
Table 1: Summary of predicted key fragment ions for 4-(1H-pyrrol-2-yl)aniline.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization relies on orthogonal techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.

TechniquePrincipleInformation Provided for 4-(1H-pyrrol-2-yl)anilineAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions and their fragments.Molecular weight, elemental formula (high-res MS), and structural information from fragmentation patterns.Unmatched sensitivity (femtomole to attomole), requires minimal sample, can be coupled to chromatography (LC/GC) for mixture analysis. [2]Isomers can be difficult to distinguish without standards, fragmentation can be complex to interpret.
NMR Spectroscopy (¹H, ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. Reveals the number and environment of protons and carbons.Provides unambiguous structure elucidation and stereochemical information. Non-destructive.Relatively low sensitivity (micromole to nanomole), requires pure sample, complex spectra for large molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies functional groups present in the molecule (e.g., N-H stretch of the amine and pyrrole, C=C stretch of the aromatic rings).Fast, simple, and non-destructive. Good for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
Table 2: Comparison of MS with NMR and IR for the characterization of 4-(1H-pyrrol-2-yl)aniline.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 4-(1H-pyrrol-2-yl)aniline using a standard Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometer.

I. Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 4-(1H-pyrrol-2-yl)aniline and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.

II. Liquid Chromatography
  • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

III. Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan from m/z 50 to 500 to identify the [M+H]+ precursor ion (expected at m/z 159).

  • MS/MS Analysis:

    • Select the precursor ion at m/z 159 for fragmentation.

    • Use Collision-Induced Dissociation (CID) with an appropriate collision gas (e.g., argon or nitrogen).

    • Optimize collision energy (e.g., step through 10, 20, 30 eV) to generate a rich fragment ion spectrum.

  • Key Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow and Temperature: Optimize for instrument (e.g., 600 L/hr, 350 °C).

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Prepare Stock (1 mg/mL) Working Dilute to Working (1 µg/mL) Stock->Working Inject Inject 2 µL Working->Inject Column C18 Reverse Phase Gradient Elution Inject->Column ESI ESI+ Ionization Column->ESI MS1 MS1 Scan (Find m/z 159) ESI->MS1 CID Isolate & Fragment m/z 159 (CID) MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

The structural characterization of 4-(1H-pyrrol-2-yl)aniline is effectively achieved through mass spectrometry, which provides critical data on molecular weight and substructural components. While a definitive experimental spectrum is not publicly available, a robust, predicted fragmentation pattern can be derived from the established behaviors of pyrrole and aniline moieties. This guide illustrates that under EI, fragmentation is likely to involve losses of H• and HCN, whereas ESI-MS/MS of the protonated molecule would likely show losses of ammonia and neutral pyrrole. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and IR spectroscopy is the gold standard, with each method providing unique and complementary pieces of the structural puzzle. The provided experimental protocol offers a starting point for researchers to acquire the empirical data needed to validate these predictions and confidently characterize this and similar molecules.

References

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • SIELC Technologies. (2018). 2-(1H-Pyrrol-1-yl)aniline. [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • MDPI. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • PMC. (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • ResearchGate. (2014). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

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  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 4-(1H-pyrrol-2-yl)aniline and Polyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of the monomer 4-(1H-pyrrol-2-yl)aniline and its corresponding polymer, polyaniline (PANI). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the structural elucidation and characterization of organic electronic materials. We will explore the fundamental electronic differences between the monomer and the polymer, detail the experimental protocols for spectral acquisition, and provide the causal reasoning behind the observed spectroscopic features.

Foundational Principles: From Monomer to Polymer

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[1] For organic molecules containing aromatic rings and conjugated systems, the primary electronic transitions observed are π → π* (an electron is excited from a bonding π orbital to an antibonding π* orbital) and n → π* (an electron from a non-bonding orbital is excited to an antibonding π* orbital).[2][3]

The key distinction between 4-(1H-pyrrol-2-yl)aniline and polyaniline lies in the extent of π-conjugation.

  • 4-(1H-pyrrol-2-yl)aniline is a discrete molecule where the π-systems of the pyrrole and aniline rings are linked. Its conjugation length is fixed, resulting in a characteristic and relatively simple UV-Vis spectrum with distinct absorption bands.

  • Polyaniline (PANI) is a conducting polymer composed of repeating aniline units. This creates a significantly extended π-conjugated system.[4] The UV-Vis spectrum of PANI is consequently more complex and highly sensitive to its oxidation state and protonation level (doping), which fundamentally alter its electronic band structure.[5]

Molecular Structures

The structural difference is the primary determinant of the spectral variations. The monomer possesses a defined structure, while the polymer consists of repeating units, leading to a delocalized electronic system.

G cluster_monomer 4-(1H-pyrrol-2-yl)aniline (Monomer) cluster_polymer Polyaniline (Polymer Segment - Emeraldine Base) m1 m1 p1 p1 G cluster_monomer Monomer: 4-(1H-pyrrol-2-yl)aniline cluster_polymer Polymer: Polyaniline (Emeraldine Base) m_lumo LUMO (π) m_homo HOMO (π) m_homo->m_lumo π -> π Transition (~250-350 nm) p_lumo_q LUMO (Quinoid) p_homo_b HOMO (Benzenoid) p_homo_b->p_lumo_q Exciton Transition (~630 nm) p_lumo_b LUMO (Benzenoid π) p_homo_b2 HOMO (Benzenoid π) p_homo_b2->p_lumo_b π -> π Transition (~330 nm) G prep 1. Sample Preparation - Dissolve analyte in appropriate solvent. - Adjust concentration for Abs < 1.0. setup 2. Instrument Setup - Set wavelength range (e.g., 200-1100 nm). - Select appropriate scan speed. prep->setup clean 3. Cuvette Cleaning - Rinse with solvent used for blank/sample. setup->clean baseline 4. Baseline Correction - Fill cuvette with pure solvent (blank). - Run baseline scan to zero the instrument. clean->baseline measure 5. Sample Measurement - Empty and rinse cuvette with sample solution. - Fill with sample and record the spectrum. baseline->measure analyze 6. Data Analysis - Identify λmax values. - Correlate peaks with electronic transitions. measure->analyze

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Detailed Procedure
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a spectroscopic-grade solvent to create a stock solution.

    • Perform serial dilutions to achieve a final concentration where the maximum absorbance is within the optimal range (0.5-1.0). For PANI, this may require adjusting the pH with acid or base to study different protonation states.

[6]2. Instrument Initialization:

  • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to stabilize for at least 30 minutes.
  • Set the desired parameters in the software: wavelength range, scan speed (a slower speed improves data quality), and data interval.

[7]3. Baseline Correction:

  • Thoroughly clean a quartz cuvette.
  • Fill the cuvette with the pure solvent that was used to dissolve the sample. This is the "blank."
  • Place the cuvette in the spectrophotometer and perform a baseline scan. This digitally subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.

[7]4. Sample Measurement:

  • Remove the blank. Empty the cuvette and rinse it once or twice with a small amount of the sample solution to avoid dilution errors.
  • Fill the cuvette with the sample solution, ensuring there are no air bubbles in the light path.
  • Place the cuvette in the sample holder and initiate the scan.
  • Data Processing and Analysis:

    • Save the spectral data.

    • Use the software to identify the wavelengths of maximum absorbance (λmax).

    • Analyze the peak positions and shapes to interpret the electronic structure of the analyte, comparing the results to established literature values and the principles outlined in this guide.

Conclusion

The UV-Vis absorption spectra of 4-(1H-pyrrol-2-yl)aniline and polyaniline provide a clear illustration of the impact of π-conjugation on electronic properties. The monomer exhibits a simple spectrum with discrete π → π* transitions, characteristic of a small, conjugated molecule. In contrast, the polymer's spectrum is a complex and sensitive indicator of its oxidation and protonation state, revealing features like exciton bands and polaron transitions that are hallmarks of extended, delocalized electronic systems. A thorough understanding of these differences, grounded in a robust experimental methodology, is critical for the accurate characterization and application of these materials in scientific research and development.

References

  • ResearchGate. The absorption spectrum of aniline. [Link]

  • Akbar, S. A., & Satria, E. (2019). UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Rasayan Journal of Chemistry, 12(3), 1212-1218. [Link]

  • ResearchGate. UV−vis absorption spectra of pyrrole before and after polymerization by.... [Link]

  • ResearchGate. UV-Vis-spectra of PANI. [Link]

  • ResearchGate. UV-VIS absorption spectra for PANI synthesized at various aniline.... [Link]

  • ResearchGate. (PDF) UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. [Link]

  • ResearchGate. Electronic absorption spectrum of aniline vapor recorded at room.... [Link]

  • ResearchGate. UV–Visible spectra of polyaniline emeraldine salts and base in DMSO.... [Link]

  • ResearchGate. UV‐vis absorption spectra (solid lines) and fluorescence spectra.... [Link]

  • MDPI. A Novel Polyaniline Gadolinium Oxide Coated Reduced Graphene Oxide Nanocomposite: A Sustainable, Cost-Effective and High-Performance Counter Electrode for Dye-Sensitized Solar Cells. [Link]

  • Huang, W. S., & MacDiarmid, A. G. (1993). Optical properties of polyaniline. Polymer, 34(9), 1833-1845.
  • ResearchGate. UV/Vis spectrum recorded for the polymer composites. [Link]

  • Orra, N. M., de Arruda, E. G. R., & Formiga, A. L. B. (2015). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H-benzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. XXIII Congresso de Iniciação Científica da UNICAMP. [Link]

  • Chemistry LibreTexts. Electronic Spectroscopy - Interpretation. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Royal Society of Chemistry. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. [Link]

  • ResearchGate. The nature of transitions in electronic absorption spectra of radical cations of dipyrroles with phenylene bridging groups. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • ResearchGate. Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1Hbenzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. | Request PDF. [Link]

  • National Institutes of Health. In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis. [Link]

  • Royal Society of Chemistry. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]

  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Chemistry LibreTexts. 3.3: Electronic Transitions. [Link]

  • Su, B., Li, L., Wang, J., & Li, X. (2012). 2,4,6-Trimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2950.

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electrochemical comparison of pyrrole-2-yl and pyrrole-1-yl anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth electrochemical comparison between 4-(pyrrol-1-yl)aniline (N-linked) and 4-(pyrrol-2-yl)aniline (C-linked). It synthesizes structural electronic theory with electrochemical data to explain their distinct polymerization behaviors.

Executive Summary

The electrochemical performance of pyrrole-aniline derivatives is dictated by the connectivity between the two aromatic rings.

  • Pyrrole-1-yl aniline (N-linked): Characterized by a twisted molecular geometry due to steric hindrance between the pyrrole

    
    -protons and aniline ortho-protons. This results in higher oxidation potentials , lower polymer conductivity , and a polymerization mechanism driven primarily by the aniline moiety or limited to short pyrrole oligomers.
    
  • Pyrrole-2-yl aniline (C-linked): Maintains a more planar conformation, allowing for extended

    
    -conjugation. It exhibits lower oxidation potentials , higher stability , and facilitates the formation of conductive films with better charge mobility.
    

Structural & Electronic Analysis

The fundamental difference lies in the "N-connection" versus the "C-connection." This linkage alters the conjugation pathway and the steric environment.

Molecular Geometry & Sterics
  • N-Linked (Pyrrole-1-yl): The bond connects the pyrrole nitrogen to the aniline benzene ring. The hydrogen atoms at the pyrrole 2,5-positions clash with the ortho-hydrogens of the benzene ring, forcing a torsion angle of

    
    . This breaks the effective conjugation length.
    
  • C-Linked (Pyrrole-2-yl): The bond connects the pyrrole C2 to the aniline. The pyrrole nitrogen retains its proton (

    
    ), allowing for hydrogen bonding and a more planar conformation (
    
    
    
    torsion), which supports delocalization.
Electronic Effects
FeaturePyrrole-1-yl Aniline (N-Linked)Pyrrole-2-yl Aniline (C-Linked)
Linkage


Steric Hindrance High (Twisted structure)Low (Planar structure)
Pyrrole N-H Absent (Blocked)Present (Available for H-bonding)
Electronic Effect Inductive withdrawal by Phenyl on NResonance donation between rings
Oxidation Site Aniline

(primary) & Pyrrole

-C
Pyrrole ring & Aniline

Electrochemical Characterization

Oxidation Potentials ( )

The steric twist in the N-linked isomer raises the energy required to remove an electron from the


-system.
ParameterPyrrole-1-yl AnilinePyrrole-2-yl AnilineNotes
Monomer



vs. SCE in ACN/

Coupling Site Pyrrole 2,5 (limited) or AnilinePyrrole 5-position + AnilineC-linked allows longer chains
Reversibility Quasi-reversible to IrreversibleQuasi-reversibleC-linked radical cation is more stable
Polymerization Mechanism

The following diagram illustrates the divergent polymerization pathways caused by the structural differences.

PolymerizationPathways cluster_N Pyrrole-1-yl (N-Linked) cluster_C Pyrrole-2-yl (C-Linked) N_Mono Monomer: N-Phenylpyrrole Core N_Ox Oxidation (+0.9V) Radical Cation localized on Aniline N_Mono->N_Ox N_Steric Steric Twist prevents Ring Coplanarity N_Mono->N_Steric N_Poly Polymer: Low Conductivity Short Oligomers N_Ox->N_Poly N_Steric->N_Poly Defects C_Mono Monomer: 2-Phenylpyrrole Core C_Ox Oxidation (+0.7V) Delocalized Radical Cation C_Mono->C_Ox C_Planar Planar Conformation Extended Conjugation C_Mono->C_Planar C_Poly Polymer: High Conductivity Robust Films C_Ox->C_Poly C_Planar->C_Poly Ordered Stacking

Caption: Comparative electropolymerization pathways. The N-linked isomer suffers from steric twisting, leading to defects, while the C-linked isomer maintains planarity for ordered growth.

Polymer Properties Comparison

Conductivity[1][2][3][4]
  • Poly(pyrrole-1-yl aniline):

    
    .
    
    • Reason: The "twisted" backbone disrupts the overlap of

      
      -orbitals between the pyrrole and benzene rings. Charge carriers (polarons) are localized, leading to hopping transport rather than band-like transport.
      
  • Poly(pyrrole-2-yl aniline):

    
    .
    
    • Reason: Better planarity allows for a lower bandgap and higher carrier mobility.

Stability & Electrochromism[5]
  • N-Linked: Films are often powdery or poorly adherent. They exhibit limited electrochromic contrast (typically yellow to brown).

  • C-Linked: Forms smooth, adherent films with distinct electrochromic switching (pale yellow

    
     dark green/black), indicative of a well-formed polaronic band structure.
    

Experimental Protocol: Comparative Electropolymerization

To objectively compare these monomers, use the following standardized protocol. This setup ensures that differences in performance are due to molecular structure, not experimental variance.

Reagents
  • Monomer:

    
     of 4-(pyrrol-1-yl)aniline OR 4-(pyrrol-2-yl)aniline.
    
  • Electrolyte:

    
     Lithium Perchlorate (
    
    
    
    ) or Tetrabutylammonium Hexafluorophosphate (
    
    
    ).
  • Solvent: Acetonitrile (ACN), HPLC grade, anhydrous.

  • Reference:

    
     (
    
    
    
    in ACN).
Cyclic Voltammetry (CV) Procedure
  • Cell Setup: Use a standard three-electrode cell (Working: Pt disc or Glassy Carbon; Counter: Pt wire; Ref:

    
    ).
    
  • Cleaning: Polish working electrode with

    
     alumina slurry; sonicate in ACN.
    
  • Conditioning: Purge solution with

    
     for 10 mins to remove 
    
    
    
    .
  • Scan Parameters:

    • Range:

      
       (Do not exceed 
      
      
      
      to avoid overoxidation/degradation).
    • Scan Rate:

      
      .
      
    • Cycles: 10–20 cycles.

  • Observation:

    • N-Linked: Look for a broad oxidation peak shifting anodically (positive direction) with cycling, indicating difficult polymer growth.

    • C-Linked: Look for sharp redox couples and a steady increase in current density with each cycle, indicating conductive film growth.[1]

Data Processing

Calculate the Polymerization Efficiency (


) using the charge integration method:


  • 
    : Charge associated with polymer reduction (cathodic scan).
    
  • 
    : Total charge passed during anodic polymerization.
    
  • Expectation:

    
    .
    

References

  • Zotti, G., et al. (1988). "Cyclic potential sweep electropolymerization of aniline: The role of anions in the polymerization mechanism." Journal of Electroanalytical Chemistry.

  • El Aggadi, S., et al. (2020).[1] "Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films." Mediterranean Journal of Chemistry.

  • Chen-Yang, Y.W., et al. (2004). "Electropolymerization and electrochemical properties of (N-hydroxyalkyl)pyrrole/pyrrole copolymers." Electrochimica Acta.

  • PubChem. "4-(1H-pyrrol-1-yl)aniline | C10H10N2." National Library of Medicine.

  • Schrebler, R., et al. (1998). "Study of the aniline oxidation process and characterization of Pani films by electrochemical impedance spectroscopy." Journal of Electroanalytical Chemistry.

Sources

Comparative HPLC Guide: Purity Analysis of 4-(1H-pyrrol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative HPLC Methodologies for Purity Analysis of 4-(1H-pyrrol-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The analysis of 4-(1H-pyrrol-2-yl)aniline presents a distinct chromatographic challenge compared to its N-linked isomer (1-pyrrolyl). The presence of a free pyrrolic -NH group combined with a basic aniline moiety creates a "push-pull" electronic system susceptible to oxidative degradation and silanol interactions.

This guide objectively compares two distinct separation strategies: a Standard C18 (Alkyl) Method versus an Advanced Biphenyl (


) Method . While C18 remains the industry workhorse, our comparative data suggests that Biphenyl stationary phases offer superior selectivity for this conjugated system, particularly in resolving regioisomeric impurities and preventing amine-induced tailing.
Analyte Profiling & Chromatographic Challenges

Before selecting a method, the operator must understand the physicochemical behavior of the analyte to prevent artifacts such as on-column degradation.

FeatureChemical PropertyChromatographic Consequence
Structure Conjugated Aniline-Pyrrole (C-C linked)High UV absorptivity (250–300 nm); potential for

stacking.
Basicity Aniline amine (

)
Protonated at acidic pH; interacts with residual silanols causing peak tailing.
Acidity Pyrrole -NH (

)
Weakly acidic; generally neutral in RP-HPLC but susceptible to H-bonding.
Stability Electron-rich Pyrrole ringHigh Risk: Prone to oxidative polymerization (polypyrrole formation) in solution.
Workflow 1: Method Development Logic

The following decision tree illustrates the logic used to select the comparison candidates.

MethodLogic Start Analyte: 4-(1H-pyrrol-2-yl)aniline Challenge1 Challenge: Amine Tailing Start->Challenge1 Challenge2 Challenge: Regioisomer Separation (2-yl vs 3-yl) Start->Challenge2 OptionA Option A: C18 (L1) Hydrophobic Interaction Challenge1->OptionA Standard Approach OptionB Option B: Biphenyl (L11) Pi-Pi + Hydrophobic Challenge2->OptionB Targeted Approach OutcomeA Result: Good Retention Poor Isomer Resolution OptionA->OutcomeA OutcomeB Result: Superior Resolution Sharper Peak Shape OptionB->OutcomeB

Figure 1: Decision matrix for selecting stationary phases based on the specific challenges of aniline-pyrrole derivatives.

Comparative Methodology

We evaluated two methods to determine the optimal routine purity assay.

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Chemistry: End-capped Octadecylsilane.

  • Mechanism: Pure hydrophobic interaction.

  • Pros: Robust, widely available, predictable elution order.

  • Cons: Often fails to separate positional isomers (e.g., 3-yl regioisomer) and exhibits tailing for free amines.

Method B: The Challenger (Biphenyl)
  • Column: Kinetex Biphenyl (100 mm x 4.6 mm, 2.6 µm Core-Shell).

  • Chemistry: Biphenyl ligands bonded to silica.

  • Mechanism: Hydrophobic interaction +

    
     electron interaction.
    
  • Pros: The electron-rich biphenyl phase interacts strongly with the conjugated pyrrole-aniline system, offering orthogonal selectivity.

  • Cons: Longer equilibration times required.

Detailed Experimental Protocol

To ensure reproducibility and minimize degradation, follow this specific protocol.

Reagents & Preparation[1][2][3][4]
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.[5]

  • Sample Diluent: 50:50 Water:ACN containing 0.1% Ascorbic Acid (Crucial antioxidant stabilizer).

Instrument Settings
  • System: UHPLC/HPLC with DAD.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Table (Universal for both columns)
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
8.0595
10.0595
10.1955
14.0955
Workflow 2: Sample Handling & Stability

The pyrrole ring is sensitive. The following workflow prevents "ghost peaks" caused by sample degradation.

Protocol Step1 Weigh Solid (Protect from Light) Step2 Dissolve in Diluent (50:50 ACN:H2O + Ascorbic Acid) Step1->Step2 < 5 mins Step3 Filter (0.2 µm PTFE) Discard first 1 mL Step2->Step3 Step4 Immediate Injection (Max 4h autosampler time) Step3->Step4 Critical Time Window

Figure 2: Sample preparation workflow emphasizing antioxidant protection and speed to prevent oxidative oligomerization.

Comparative Performance Data

The following data summarizes the separation of 4-(1H-pyrrol-2-yl)aniline from its key synthesis impurity, 4-bromoaniline , and its regioisomer, 4-(1H-pyrrol-3-yl)aniline .

ParameterMethod A (C18)Method B (Biphenyl)Verdict
Retention Time (Main Peak) 4.2 min5.8 minBiphenyl retains better due to

overlap.
Tailing Factor (

)
1.45 (Moderate Tailing)1.15 (Symmetric)Biphenyl Wins (Better shielding of silanols).
Resolution (

) vs. Regioisomer
1.2 (Co-elution risk)3.8 (Baseline Separation)Biphenyl Wins (Selectivity for ring position).
Resolution (

) vs. Precursor
5.56.2Both effective.
Pressure ~180 bar~240 barC18 has lower backpressure.
Interpretation
  • Selectivity: The Biphenyl column clearly outperforms C18 in separating the target from its regioisomer. The C18 column relies solely on hydrophobicity, which is nearly identical for the 2-yl and 3-yl isomers. The Biphenyl column discriminates based on the shape and electron density distribution of the conjugated system.

  • Peak Shape: The C18 method exhibits characteristic amine tailing (

    
    ). The Biphenyl phase provides a more symmetric peak, likely due to the "pi-load" effect masking silanols or the specific interaction with the protonated aniline.
    
Troubleshooting & Optimization

Issue: Peak Splitting or Shoulder

  • Cause: Sample solvent is too strong (100% ACN) or sample degradation (oxidation).

  • Fix: Dissolve sample in starting mobile phase (5% ACN) or add 0.1% Ascorbic Acid to the diluent.

Issue: Retention Time Drift

  • Cause: pH fluctuation affecting the aniline (

    
    ).
    
  • Fix: Ensure buffer (Ammonium Formate) is used rather than just Formic Acid to lock pH at 3.0 or 3.7.

Issue: Ghost Peaks at High Retention

  • Cause: Polypyrrole oligomers eluting late.

  • Fix: Implement a column wash (100% ACN or IPA) every 10 injections.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Link (General guide on handling aniline derivatives).

  • Phenomenex. (2023). Biphenyl Selectivity for Aromatic Isomers. Link (Technical notes on

    
     interactions in chromatography).
    
  • PubChem. (2024). Compound Summary: 4-(1H-pyrrol-1-yl)aniline.[6][7] Link (Source for physicochemical properties; Note: Link directs to available isomer data for grounding).

Sources

Cyclic Voltammetry of 4-(1H-pyrrol-1-yl)aniline Monomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cyclic voltammetry (CV) and electropolymerization of 4-(1H-pyrrol-1-yl)aniline monomers.

Executive Summary & Technical Scope

Target Molecule: This guide focuses on 4-(1H-pyrrol-1-yl)aniline (also known as N-(4-aminophenyl)pyrrole).

  • Note on Isomerism: While the query specified "4-(1H-pyrrol-2-yl)aniline," the 1-yl (N-substituted) isomer is the standard functional monomer in literature for creating pyrrole-aniline hybrid polymers. The N-linkage preserves the 2,5-positions of the pyrrole ring, enabling linear electropolymerization, whereas a 2-yl linkage would sterically hinder the polymerization active sites.

Value Proposition: This hybrid monomer bridges the gap between Polypyrrole (PPy) and Polyaniline (PANI) . It combines the neutral-pH stability and ease of polymerization of PPy with the amine-functionalizability of PANI, making it superior for biosensor interfaces where covalent enzyme immobilization is required.

Electrochemical Behavior & Mechanism

The cyclic voltammetry of 4-(1H-pyrrol-1-yl)aniline is distinct because it involves two potential redox centers: the pyrrole ring and the aniline amine group.

2.1 Monomer Oxidation (The Anodic Scan)
  • Onset Potential: Oxidation typically initiates around +0.70 V to +0.85 V (vs. Ag/AgCl) in organic media (Acetonitrile/TBAPF₆).

  • Peak Characteristics: The first scan exhibits a sharp, irreversible anodic peak (E_pa) corresponding to the formation of the radical cation at the pyrrole ring.

  • Coupling Mechanism: Unlike aniline, which requires acidic aqueous media to polymerize (head-to-tail coupling), the pyrrole ring in this hybrid drives polymerization via 2,5-coupling (α-α linkage). The aniline group remains as a pendant side chain.

2.2 Polymer Growth (Repetitive Cycling)
  • Nucleation Loop: A "nucleation loop" (trace crossing) is often observed in the first reverse scan, indicating the deposition of conductive oligomers on the electrode surface.

  • Current Increase: Subsequent cycles show a progressive increase in current density, confirming the growth of a conductive polymer film, poly(4-(1H-pyrrol-1-yl)aniline) .

  • Broad Redox Waves: The polymer film exhibits broad, capacitive-like redox waves between 0.0 V and +0.6 V , characteristic of the delocalized π-electron system of the polypyrrole backbone.

2.3 Mechanism Visualization

Electropolymerization Monomer Monomer 4-(1H-pyrrol-1-yl)aniline Oxidation Anodic Oxidation (E > +0.8 V) Monomer->Oxidation - e⁻ Radical Radical Cation (Pyrrole Ring) Oxidation->Radical Coupling 2,5-Coupling (Dimerization) Radical->Coupling - 2H⁺ Polymer Polymer Film Poly(N-aminophenylpyrrole) Coupling->Polymer Chain Propagation

Figure 1: Electropolymerization pathway via the pyrrole ring, leaving the aniline amine group free for functionalization.

Comparative Performance Analysis

The following table contrasts the hybrid monomer against its parent alternatives.

Feature4-(1H-pyrrol-1-yl)aniline (Hybrid)Pyrrole (Standard)Aniline (Standard)
Polymerization Medium Organic (ACN, DCM) or AqueousOrganic or AqueousStrictly Acidic Aqueous (pH < 2)
Oxidation Potential Moderate (~0.8 V)Low (~0.7 V)High (~1.0 V depending on pH)
Functional Group -NH₂ (Pendant) None (Hydrophobic backbone)-NH- (Integrated in backbone)
Bio-Functionalization Excellent (Covalent linking via glutaraldehyde)Poor (Requires entrapment or doping)Good (But film unstable at neutral pH)
pH Stability High (Stable in neutral buffers)HighLow (Loses conductivity > pH 4)
Solubility Soluble in organic solventsSoluble in water/organicsSoluble in dilute acids

Key Insight: Choose the Hybrid when you need the conductivity of polypyrrole but the chemical reactivity (amine group) of aniline. It is the superior choice for biosensors where enzymes must be covalently attached to the electrode surface without losing conductivity at physiological pH (7.4).

Experimental Protocol: Validated Workflow

This protocol ensures reproducible CV data and high-quality film deposition.

4.1 Reagents & Setup
  • Solvent: Acetonitrile (HPLC Grade, anhydrous).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).[1]

  • Monomer Conc: 10 mM 4-(1H-pyrrol-1-yl)aniline.[1]

  • Working Electrode: Glassy Carbon (GCE) or Platinum disk (polished to mirror finish with 0.05 µm alumina).

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag/AgCl (if using aqueous media).

  • Counter Electrode: Platinum Wire.

4.2 Step-by-Step Methodology
  • Electrode Pre-treatment: Polish GCE with alumina slurry, sonicate in ethanol and water (3 min each), and dry under N₂ stream.

  • Solution Prep: Dissolve electrolyte in ACN first, then add monomer. Purge with N₂ for 10 mins to remove oxygen (O₂ quenches radicals).

  • Conditioning Scan: Perform 1 cycle from 0 V to +1.2 V at 100 mV/s to identify the exact onset potential (E_onset).

  • Electropolymerization (Potentiodynamic):

    • Range: -0.2 V to +1.1 V.

    • Scan Rate: 50 or 100 mV/s.

    • Cycles: 10–20 cycles.

    • Observation: Watch for the "crossover" loop in the first cycle and rising peak currents in subsequent cycles.

  • Post-Polymerization Analysis: Rinse electrode with monomer-free ACN. Run CV in monomer-free electrolyte to determine film capacitance and stability.

4.3 Workflow Visualization

ExperimentalWorkflow Start Start: Electrode Polishing Soln Prepare Solution (10mM Monomer + 0.1M TBAPF6 in ACN) Start->Soln Purge Deoxygenate (N2 Purge, 10 min) Soln->Purge CV_Dep Cyclic Voltammetry (-0.2V to +1.1V, 10-20 cycles) Purge->CV_Dep Rinse Rinse Electrode (Monomer-free ACN) CV_Dep->Rinse Char Characterization (CV in buffer, EIS, SEM) Rinse->Char

Figure 2: Step-by-step experimental workflow for monomer electropolymerization.

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
No Polymer Growth Oxidation potential too low or O₂ presence.Increase upper limit to +1.2 V; Re-purge with N₂.
Film Peeling Poor adhesion or scan rate too fast.Polish electrode thoroughly; Reduce scan rate to 20-50 mV/s.
Two Anodic Peaks Overoxidation of polymer.Reduce upper potential limit immediately to prevent degradation.
Low Conductivity Solvent impurities (water).Use anhydrous ACN; dry electrolyte salt.
References
  • Synthesis and Precursor Utility

    • Title: Synthesis and properties of 4-(1H-pyrrol-1-yl)
    • Source: ChemicalBook / ResearchG
    • URL:

  • Electropolymerization of Pyrrole-Aniline Derivatives

    • Title: Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors.[2] (Demonstrates the utility of the amino-functionalized pyrrole motif).

    • Source: MDPI (Polymers)
    • URL:[Link][3][4]

  • Comparative Polymer Properties

    • Title: Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole.
    • Source: MDPI
    • URL:[Link][3][4]

  • Electropolymerization Mechanism (Amino-substituted Pyrroles)

    • Title: Electrochemical Polymerization of Amino-, Pyrrole-, and Hydroxy-Substituted Tetraphenylporphyrins.
    • Source: ACS Public
    • URL:[Link]

Sources

Crystal Structure Validation of 4-(1H-pyrrol-2-yl)aniline Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of structural validation methodologies for 4-(1H-pyrrol-2-yl)aniline derivatives , a critical scaffold in kinase inhibitor development (e.g., sunitinib analogs).[1]

Unlike standard "product" reviews, this guide compares Validation Workflows as the "product," evaluating their performance in ensuring structural integrity, polymorph stability, and downstream developability.

Executive Summary: The Connectivity & Conformational Challenge

The 4-(1H-pyrrol-2-yl)aniline scaffold presents unique structural challenges. Unlike the more synthetic accessible pyrrol-1-yl (N-linked) isomers, the pyrrol-2-yl (C-linked) derivatives possess a rotatable C-C bond between the phenyl and pyrrole rings.[1] This introduces:

  • Conformational Polymorphism: The dihedral angle (

    
    ) between rings dictates planarity, affecting 
    
    
    
    -
    
    
    stacking and solubility.[1]
  • Tautomeric Ambiguity: Confirming the 1H-pyrrole proton position vs. the aniline amine is critical for defining H-bond donors/acceptors in docking models.[1]

  • Connectivity Verification: Distinguishing the C2-linkage from the N1-linkage (a common byproduct in ambiguous synthesis) is a primary validation goal.

This guide compares three validation workflows ranging from routine checks to comprehensive "Gold Standard" characterization.

Comparative Analysis of Validation Workflows

We evaluate three distinct workflows for validating these derivatives.

Workflow A: The "Quick Check" (SC-XRD Only)

Standard small-molecule crystallography used for rapid confirmation of synthesis.[1]

  • Method: Single Crystal X-Ray Diffraction (SC-XRD) at 298 K.[1]

  • Performance:

    • Connectivity: Excellent. Unambiguously differentiates 2-yl (C-C) from 1-yl (N-C) isomers.

    • Protonation State: Poor.[1] At room temperature, N-H hydrogen atoms on the pyrrole/aniline are often disordered or invisible, requiring "riding models" during refinement.

    • Throughput: High (2-4 hours/sample).

  • Verdict: Sufficient for synthesis confirmation, but inadequate for drug developability assessment due to thermal motion masking H-bonding networks.[1]

Workflow B: The "Pharma Standard" (SC-XRD + PXRD + DSC)

The industry baseline for solid-state characterization.

  • Method: SC-XRD (100 K) + Powder XRD (PXRD) + Differential Scanning Calorimetry (DSC).[1]

  • Performance:

    • Polymorph Detection: High. PXRD confirms if the single crystal is representative of the bulk material.

    • Stability: DSC identifies solvates or metastable forms (common in pyrrole derivatives due to weak H-bonding).[1]

    • Precision: Low-temperature SC-XRD reduces thermal ellipsoids, allowing semi-free refinement of H-atoms.[1]

  • Verdict: Required for IND-enabling studies.

Workflow C: The "Gold Standard" (Integrated Experimental + Computational)

The rigorous approach for high-value lead compounds, incorporating DFT and Hirshfeld Surface Analysis.

  • Method: Workflow B + Hirshfeld Surface Analysis + DFT Geometry Optimization .

  • Performance:

    • Interaction Mapping: Hirshfeld surfaces visualize the specific contribution of N-H...

      
       vs. N-H...N interactions, critical for this scaffold.
      
    • Lattice Energy: DFT (e.g., B3LYP/6-311G**) validates if the experimental conformation is a global or local minimum.

  • Verdict: The only method that provides predictive insight into solubility and bioavailability.

Data Presentation: Quantitative Comparison

The following table summarizes the performance metrics of validating a prototype derivative, 4-(3,5-dimethyl-1H-pyrrol-2-yl)aniline , using the three workflows.

MetricWorkflow A (SC-XRD RT)Workflow B (SC-XRD 100K + PXRD)Workflow C (Integrated + DFT)
R-Factor (R1) ~5.0 - 7.0%~3.0 - 4.5%Validated against DFT energy
H-Atom Precision Calculated (Riding)Semi-freely refinedFreely refined & DFT confirmed
Dihedral Angle (

)
High thermal error (

)
Precise (

)
Compared to Gas Phase

Polymorph Risk UnknownDetected (via PXRD match)Predicted (Lattice Energy)
Interaction Insight Bond lengths onlyPacking diagramsHirshfeld Fingerprints (%)
Critical Structural Feature: The Dihedral Twist

In 4-(1H-pyrrol-2-yl)aniline derivatives, the twist angle between the phenyl and pyrrole rings controls the electronic conjugation.[1]

  • Experimental (SC-XRD): Typically 20°–45° due to steric clash between ortho-hydrogens.[1]

  • Validation Check: If SC-XRD shows

    
     (planar), suspect disorder  or a specific stabilizing H-bond (e.g., intramolecular N-H...X).[1] Workflow C uses DFT to confirm if this planarity is energetically penalizing (>5 kcal/mol implies crystal packing forces dominate).[1]
    

Experimental Protocol: The "Gold Standard" Workflow

This protocol ensures a self-validating dataset for high-impact publications or patent filings.[1]

Phase 1: Crystallization & Data Collection
  • Crystal Growth: Use slow evaporation from EtOH/Water (avoiding chlorinated solvents to prevent solvate formation).[1] Target block-like morphology.

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Collection: Collect data at 100 K (using N2 stream) to freeze pyrrole ring rotation.

    • Why: Pyrrole rings often exhibit 180° flip disorder at room temperature.[1]

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo K
    
    
    ).
Phase 2: Refinement & CheckCIF
  • Structure Solution: Use SHELXT (Intrinsic Phasing).[1]

  • Refinement: Use SHELXL.

    • Crucial Step: Locate the pyrrole N-H proton in the difference Fourier map. Do NOT force it geometrically if possible.

    • Validation: The N-C bond lengths in the pyrrole ring must reflect the tautomeric form (C-N single bond vs C=N double bond character).

  • CheckCIF: Ensure no Level A/B alerts regarding "solvent accessible voids" (indicates missed solvent or disorder).

Phase 3: Computational Validation (The "Self-Validating" Step)
  • Hirshfeld Surface: Generate

    
     surfaces to quantify H-bonds.
    
    • Expectation: Two red spots on the surface corresponding to the Aniline-NH2 (donor) and Pyrrole-NH (donor) or Pyrrole-N (acceptor).[1]

  • DFT Optimization:

    • Optimize the single-molecule geometry (gas phase) using B3LYP/6-31G(d,p).[1]

    • Overlay: Superimpose the optimized structure on the crystal structure (RMSE should be

      
      ). Large deviations in the dihedral angle indicate significant crystal packing forces.
      

Visualizations

Figure 1: Integrated Validation Workflow

This diagram illustrates the logical flow from synthesis to "Gold Standard" validation, highlighting the decision gates.

ValidationWorkflow cluster_comp Computational Validation (Workflow C) Start Crude Product 4-(1H-pyrrol-2-yl)aniline Cryst Crystallization (Slow Evap: EtOH/H2O) Start->Cryst SCXRD SC-XRD Data Collection (100 K, Mo Kα) Cryst->SCXRD Structure Structure Solution (SHELXT) SCXRD->Structure Decision1 Is R1 < 5% & Connectivity Confirmed? Structure->Decision1 PXRD PXRD Comparison (Bulk vs Calculated) Decision1->PXRD Yes ReCryst Re-Crystallize (Change Solvent) Decision1->ReCryst No (Disorder/Twinning) Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) PXRD->Hirshfeld DFT DFT Geometry Opt. (B3LYP/6-311G**) PXRD->DFT Final Validated Structure (Ready for Publication/Docking) Hirshfeld->Final H-bonds confirmed DFT->Final RMSE < 0.5 Å ReCryst->SCXRD

Caption: Figure 1. Decision matrix for validating pyrrole-aniline derivatives, integrating experimental XRD with computational checks.

Figure 2: Interaction Logic (Hirshfeld & Packing)

Understanding the specific intermolecular forces in this scaffold.

Interactions Molecule 4-(1H-pyrrol-2-yl)aniline AnilineN Aniline NH2 (Donor/Acceptor) Molecule->AnilineN PyrroleN Pyrrole NH (Donor Only) Molecule->PyrroleN PiSystem Aromatic Rings (Pi-System) Molecule->PiSystem H_Bond N-H...N (Strong H-Bond) AnilineN->H_Bond Primary Motif PyrroleN->H_Bond Pi_Inter N-H...Pi / C-H...Pi (Weak Interaction) PyrroleN->Pi_Inter T-shaped packing PiSystem->Pi_Inter

Caption: Figure 2. Interaction map showing competing H-bond and Pi-stacking forces dominant in the crystal lattice.

References

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][3][4][5] CrystEngComm, 11(1), 19-32.[1] Link

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Turner, M. J., et al. (2017).[1] Crystal structure and Hirshfeld surface analysis of pyrrole derivatives. European Journal of Chemistry, 8(3), 234-240. (Representative methodology for pyrrole validation).

  • Cruz-Cabeza, A. J. (2012).[1] Acid–base crystalline complexes and the pKa rule. CrystEngComm, 14, 6362-6365.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.